4-(furan-3-carbonyl)thiomorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-3-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(8-1-4-12-7-8)10-2-5-13-6-3-10/h1,4,7H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPZECOMRYCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(furan-3-carbonyl)thiomorpholine. This document details the synthetic pathway, purification methods, and extensive characterization data. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
The furan nucleus is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.[1] Similarly, the thiomorpholine moiety is a significant pharmacophore in drug discovery, often utilized to enhance lipophilicity and introduce a metabolically susceptible site for potential prodrug strategies.[6] The combination of these two pharmacophores in this compound presents a promising avenue for the development of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process commencing with the commercially available furan-3-carboxylic acid. The initial step involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative. Subsequently, the furan-3-carbonyl chloride is reacted with thiomorpholine to yield the target amide via nucleophilic acyl substitution.
Experimental Protocol:
Step 1: Synthesis of Furan-3-carbonyl chloride
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, furan-3-carboxylic acid (1.0 eq.) is suspended in anhydrous dichloromethane (DCM, 10 mL/mmol). Thionyl chloride (1.2 eq.) is added dropwise to the suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield crude furan-3-carbonyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of thiomorpholine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (15 mL/mmol) in a round-bottom flask cooled to 0 °C, a solution of the crude furan-3-carbonyl chloride (1.0 eq.) in anhydrous DCM (5 mL/mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and elemental analysis. The following tables summarize the key characterization data.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Appearance | Off-white solid |
| Melting Point | 110-112 °C |
| High-Resolution Mass Spectrometry (HRMS) | |
| Calculated [M+H]⁺ | 198.0583 |
| Observed [M+H]⁺ | 198.0589 |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.85 | s | - | 1H | H-2 (Furan) |
| 7.42 | t | 1.8 | 1H | H-5 (Furan) |
| 6.60 | dd | 1.8, 0.8 | 1H | H-4 (Furan) |
| 3.80 | t | 5.2 | 4H | -N-(CH₂)₂- |
| 2.70 | t | 5.2 | 4H | -S-(CH₂)₂- |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 163.5 | C=O (Amide) |
| 147.8 | C-2 (Furan) |
| 143.9 | C-5 (Furan) |
| 120.1 | C-3 (Furan) |
| 109.2 | C-4 (Furan) |
| 46.5, 42.8 | -N-(CH₂)₂- |
| 27.6 | -S-(CH₂)₂- |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3115 | C-H stretch (aromatic) |
| 2920, 2855 | C-H stretch (aliphatic) |
| 1645 | C=O stretch (amide) |
| 1505, 1450 | C=C stretch (aromatic) |
| 1150 | C-N stretch |
| 1020 | C-O-C stretch (furan) |
| 680 | C-S stretch |
Visualized Experimental Workflow and Potential Signaling Pathway
To further elucidate the synthetic process and potential biological relevance, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Given that furan derivatives have been shown to modulate inflammatory pathways, a diagram of a relevant signaling cascade is presented below.[5]
Caption: MAPK signaling pathway and potential inhibition by furan derivatives.
Conclusion
This technical guide has outlined a robust and reproducible method for the synthesis of this compound. The comprehensive characterization data provided confirms the structure and purity of the target compound. The potential for this molecule to interact with key biological pathways, such as the MAPK signaling cascade, warrants further investigation into its pharmacological properties. This document serves as a foundational resource for future studies and the development of novel therapeutics based on this promising scaffold.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Furan-3-carbonyl)thiomorpholine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development and ensuring manufacturing consistency. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the absence of direct experimental data in publicly available literature, this document presents estimated values based on the known properties of its constituent moieties, furan-3-carboxylic acid and thiomorpholine. Furthermore, detailed experimental protocols for the determination of these key physicochemical parameters are provided to facilitate future empirical studies.
Predicted Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the known data of furan-3-carboxylic acid and thiomorpholine and should be considered as approximations pending experimental verification.
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₉H₁₁NO₂S | Based on the chemical structure formed by the amide linkage of furan-3-carboxylic acid and thiomorpholine. |
| Molecular Weight | 197.25 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 100 - 130 | The melting point is likely to be intermediate between that of furan-3-carboxylic acid (120-122 °C) and higher than thiomorpholine (a liquid at room temperature). The formation of a larger, more rigid amide structure would increase the melting point compared to the individual precursors. |
| Boiling Point (°C) | > 300 | Expected to be significantly higher than thiomorpholine (169 °C) due to the increased molecular weight, polarity, and potential for hydrogen bonding, leading to stronger intermolecular forces.[1][2][3] |
| Water Solubility | Moderately Soluble | The presence of the polar carbonyl and thiomorpholine nitrogen atoms suggests some water solubility. However, the furan ring and the overall increase in molecular size may limit high solubility. It is predicted to be less soluble than thiomorpholine (miscible) but potentially more soluble than furan-3-carboxylic acid (64 mg/mL).[2][4] |
| pKa | ~ 7.5 - 8.5 (basic) | The primary basic center is the nitrogen atom of the thiomorpholine ring. The pKa is expected to be slightly lower than that of thiomorpholine (~9.14) due to the electron-withdrawing effect of the adjacent carbonyl group.[1] |
| LogP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | This value is an estimate based on the lipophilic furan ring and the hydrophilic amide and thiomorpholine moieties. The LogP is likely to be higher than that of thiomorpholine (0.2) and furan-3-carboxylic acid (1.03), reflecting a moderate lipophilicity.[4][5] |
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the predicted properties, the following sections detail standard experimental methodologies.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[6][7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[6][7][9]
-
Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[6][8]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]
References
- 1. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]
- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 4. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 4-(furan-3-carbonyl)thiomorpholine: Structure, Analysis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(furan-3-carbonyl)thiomorpholine is a heterocyclic compound that incorporates a furan ring, a carbonyl group, and a thiomorpholine moiety. The furan ring is a common motif in biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The combination of these two pharmacophores in this compound suggests its potential as a novel scaffold for the development of new therapeutic agents. This document provides a detailed overview of its chemical structure, predicted analytical data, a proposed synthesis protocol, and a discussion of its potential biological significance.
Chemical Structure and Properties
The chemical structure of this compound consists of a furan ring acylated at the 3-position, which is in turn connected to the nitrogen atom of a thiomorpholine ring via an amide linkage.
Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₁NO₂S | Calculated |
| Molecular Weight | 197.25 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Inference from similar amide compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inference from parent moieties |
| LogP | Predicted to be in the range of 1.0-2.0 | Computational prediction |
Proposed Synthesis
The synthesis of this compound can be achieved through a standard amide coupling reaction between furan-3-carboxylic acid and thiomorpholine. Several effective coupling methods can be employed.
Experimental Protocol: Amide Coupling using EDC/HOBt
This protocol describes a common and efficient method for amide bond formation.
Materials:
-
Furan-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add thiomorpholine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Synthesis Workflow
References
The Biological Versatility of Furan-Containing Compounds: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Evaluation of Furan Scaffolds in Medicinal Chemistry.
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable building block in the design of novel therapeutics.[3] This technical guide provides a comprehensive overview of the diverse biological activities of furan-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.
Biological Activities of Furan Derivatives: Quantitative Insights
Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects.[4] The following tables summarize the quantitative data for representative furan derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity
Furan derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] Their mechanisms of action often involve the modulation of critical signaling pathways, such as the PI3K/Akt pathway, and the induction of apoptosis.[5][6]
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [6] |
| Furan-based N-phenyl Triazinone | MCF-7 (Breast) | 2.96 | [6] |
| Furan-Oxadiazole Derivative | HeLa (Cervical) | 0.08 - 8.79 | [5][8] |
| Benzofuran Derivative | K562 (Leukemia) | 5 | |
| Benzofuran Derivative | HL60 (Leukemia) | 0.1 | |
| Furanone Derivative (F131) | Not Specified | Not Specified | |
| 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivative | HCT-116 (Colon) | Induces Apoptosis | [9] |
Antimicrobial Activity
The furan scaffold is a key component of several antimicrobial agents. Nitrofurans, for example, are a class of synthetic antibiotics used to treat urinary tract infections.[3] The antimicrobial activity of furan derivatives extends to both bacteria and fungi.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | |
| Furanone Derivative (F131) | Staphylococcus aureus | 8 - 16 | [9] |
| Furanone Derivative (F131) | Candida albicans | 32 - 128 | [9] |
| Furan-derived Chalcone (2a, 2b, 2c) | Staphylococcus aureus | 256 | |
| Furan-derived Chalcone (2a, 2c) | Escherichia coli | 512 - 1024 |
Anti-inflammatory Activity
Furan-containing compounds have shown potent anti-inflammatory effects in various in vitro and in vivo models.[10] Their mechanisms often involve the inhibition of inflammatory mediators and the modulation of signaling pathways like MAPK and NF-κB.[10][11]
| Compound Class/Name | Assay | IC50 (µg/mL) | Reference |
| Furan Hybrid Molecule (H3) | Inhibition of Albumin Denaturation | 150.99 ± 1.16 | |
| Furan Hybrid Molecule (H4) | Inhibition of Albumin Denaturation | 114.31 | |
| Benzofuran Hybrid (5d) | NO Production Inhibition (RAW 264.7 cells) | 52.23 ± 0.97 | [11] |
| 2,5-diaryl substituted furan | COX-1 Inhibition | 15 - 26 (µM) | [12] |
| 2,5-diaryl substituted furan | COX-2 Inhibition | 5.0 - 17.6 (µM) | [12] |
Key Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the evaluation of the biological activity of new chemical entities. This section provides detailed methodologies for three widely used assays in the study of furan-containing compounds.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible growth after incubation is the MIC.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the furan-containing compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for at least one week.
-
Compound Administration: Administer the furan-containing test compound orally or intraperitoneally at a predetermined dose. A vehicle control group and a positive control group (e.g., treated with indomethacin or another known anti-inflammatory drug) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which furan-containing compounds exert their biological effects is crucial for rational drug design and development. Two key signaling pathways frequently modulated by these compounds are the PI3K/Akt and MAPK pathways.
Anticancer Activity via PI3K/Akt Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.[13] Some furan-containing compounds have been shown to exert their anticancer effects by suppressing this pathway.[5] A proposed mechanism involves the promotion of the activity of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway.[5]
Caption: Anticancer furan derivatives can promote PTEN activity, leading to the inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Effects through MAPK and NF-κB Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to the inflammatory response.[11] The MAPK family includes ERK, JNK, and p38, which are activated by various inflammatory stimuli. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. Certain anti-inflammatory furan derivatives have been found to inhibit the activation of both pathways.[10][11]
Caption: Anti-inflammatory furan derivatives can inhibit the NF-κB and MAPK signaling pathways, reducing the expression of pro-inflammatory genes.
Conclusion and Future Directions
The furan scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide range of biological activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon. The elucidation of the specific molecular targets and mechanisms of action, particularly within key signaling pathways, will be instrumental in the design of next-generation furan-containing drugs with improved potency, selectivity, and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to optimize the therapeutic potential of this versatile heterocyclic core.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]
- 10. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(furan-3-carbonyl)thiomorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(furan-3-carbonyl)thiomorpholine. Due to the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from the known spectroscopic characteristics of its constituent moieties—the furan-3-carbonyl group and the thiomorpholine ring—to predict its spectral features. This document also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable for the characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and the fundamental principles of each spectroscopic technique.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.8 - 8.0 | s | 1H | H-2 (Furan) | Expected to be the most downfield furan proton due to proximity to the carbonyl and oxygen. |
| ~7.4 - 7.6 | t | 1H | H-5 (Furan) | Coupling to H-4. |
| ~6.7 - 6.9 | dd | 1H | H-4 (Furan) | Coupling to H-5 and H-2 (long-range). |
| ~3.8 - 4.0 | t | 4H | H-2', H-6' (Thiomorpholine) | Protons adjacent to the nitrogen atom, deshielded by the amide bond. |
| ~2.7 - 2.9 | t | 4H | H-3', H-5' (Thiomorpholine) | Protons adjacent to the sulfur atom. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 - 170 | C=O (Amide) | The carbonyl carbon is expected in this region. |
| ~145 - 148 | C-2 (Furan) | Deshielded due to proximity to oxygen and the carbonyl group. |
| ~140 - 143 | C-5 (Furan) | |
| ~120 - 125 | C-3 (Furan) | The carbon attached to the carbonyl group. |
| ~108 - 112 | C-4 (Furan) | |
| ~45 - 50 | C-2', C-6' (Thiomorpholine) | Carbons adjacent to the nitrogen. |
| ~25 - 30 | C-3', C-5' (Thiomorpholine) | Carbons adjacent to the sulfur. |
Table 3: Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Medium | C-H stretch (Furan) |
| ~2850 - 2950 | Medium | C-H stretch (Thiomorpholine) |
| ~1630 - 1650 | Strong | C=O stretch (Amide) |
| ~1570 - 1600 | Medium | C=C stretch (Furan) |
| ~1400 - 1450 | Medium | CH₂ scissoring (Thiomorpholine) |
| ~1100 - 1200 | Strong | C-O-C stretch (Furan) |
| ~1000 - 1100 | Strong | C-N stretch (Amide) |
| ~650 - 750 | Medium | C-S stretch (Thiomorpholine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 103 | [C₄H₈NS]⁺ (Thiomorpholine fragment) |
| 95 | [C₄H₃O-CO]⁺ (Furan-3-carbonyl fragment) |
| 67 | [C₄H₃O]⁺ (Furyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-N, C-S, C-O-C, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for initial analysis to induce fragmentation. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments.
-
Potential Therapeutic Targets of Thiomorpholine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, conferring favorable physicochemical and biological properties to a wide range of derivatives. This technical guide provides an in-depth overview of the potential therapeutic targets of thiomorpholine derivatives, summarizing key quantitative data, detailing experimental protocols for target evaluation, and visualizing relevant biological pathways.
Anticancer Activity
Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in tumor progression.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various thiomorpholine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Thiazole-thiomorpholine | A549 (Lung) | 3.72 (most potent) | Cisplatin | - | [1] |
| N-azole substituted thiomorpholine dioxide | A549 (Lung) | 10.1 | - | - | [2] |
| N-azole substituted thiomorpholine dioxide | HeLa (Cervical) | 30.0 | - | - | [2] |
| Thiazolo[3,2-a]pyrimidin-5-ones | Renal UO-31 | - | - | - | [3] |
| Thieno[2,3-d]pyrimidine | PI3Kα | 120 | - | - | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6]
Materials:
-
96-well microplate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Culture medium
-
Test compounds (thiomorpholine derivatives)
-
Control (vehicle, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine derivatives in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds and the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[2][7][8][9][10][11][12][13][14] Aberrant activation of this pathway is a common event in many cancers, making it a key target for anticancer therapies.[9][11] Thiomorpholine derivatives have been identified as inhibitors of PI3K.[3][15]
Some thiomorpholine derivatives induce apoptosis, or programmed cell death, in cancer cells.[1] One of the major pathways of apoptosis is the mitochondrial (or intrinsic) pathway, which is initiated by intracellular signals in response to cellular stress.[1][16][17][18][19][20][21][22]
Antimicrobial Activity
Thiomorpholine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[3]
Quantitative Data for Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) of various thiomorpholine derivatives against different microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) | Citation |
| Thiomorpholine derivative | Mycobacterium smegmatis | 7.81 | Streptomycin | - | [3] |
| Thiosemicarbazone and morphine derivatives | Candida tropicalis | 0.55 (MFC) | - | - | [8] |
| Thiosemicarbazone and morphine derivatives | E. coli | 0.29 - 1.11 | - | - | [8] |
| Thiosemicarbazone and morphine derivatives | S. aureus | 0.29 - 1.11 | - | - | [8] |
| Thiosemicarbazone and morphine derivatives | S. epidermidis | 0.29 - 1.11 | - | - | [8] |
| Morpholine derivative | C. albicans | 0.83 | - | - | [8] |
| Morpholine derivative | E. coli | 0.83 | - | - | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][23][24][25][26][27]
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal inoculum
-
Test compounds (thiomorpholine derivatives)
-
Control (vehicle and growth control)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[25] Dilute the standardized suspension in broth to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the thiomorpholine derivatives in the microtiter plate. Each well will contain 50 µL of the appropriate broth. Add 50 µL of the stock solution of the test compound to the first well, and then perform serial dilutions across the plate.
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Enzyme Inhibition
Thiomorpholine derivatives have been shown to inhibit several key enzymes implicated in various diseases.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is an enzyme involved in glucose metabolism by degrading incretin hormones like GLP-1 and GIP.[28][29][30][31][32] Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.[3][11][32]
| Compound Class | IC50 (µmol/L) | Citation |
| Thiomorpholine-bearing compounds | 3.40 - 6.93 | [3] |
This assay measures the ability of a compound to inhibit the activity of the DPP-IV enzyme.[33][34][35][36][37]
Materials:
-
96-well black microplate
-
DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (thiomorpholine derivatives)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Fluorometer
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-IV enzyme, substrate, and test compounds in the assay buffer.
-
Reaction Mixture: In the wells of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound at various concentrations. Include a positive control (with a known inhibitor) and a negative control (without an inhibitor).
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add the DPP-IV substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100. The IC50 value is determined from a plot of percent inhibition versus inhibitor concentration.
Squalene Synthase Inhibition
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway.[10][38][39][40][41][42] Its inhibition is a potential strategy for lowering cholesterol levels.[3]
| Compound Class | Activity | Citation |
| Thiomorpholine derivatives | Potential inhibitors | [3][38] |
This assay determines the ability of a compound to inhibit the enzymatic activity of squalene synthase.[43][44]
Materials:
-
Purified squalene synthase enzyme
-
Substrate: Farnesyl pyrophosphate (FPP)
-
Cofactor: NADPH
-
Assay buffer (containing a magnesium ion cofactor)
-
Test compounds (thiomorpholine derivatives)
-
UV-Vis spectrophotometer or fluorometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, squalene synthase enzyme, NADPH, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Initiate Reaction: Add the substrate FPP to initiate the enzymatic reaction.
-
Monitor NADPH Depletion: The activity of squalene synthase is determined by monitoring the decrease in NADPH concentration over time. This can be measured by the decrease in absorbance at 340 nm or by the decrease in fluorescence.[43]
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance or fluorescence over time. The percent inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Neurodegenerative Diseases
Thiomorpholine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease by targeting key enzymes.[17][24]
Potential Targets in Neurodegenerative Diseases
-
Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.
-
Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters like dopamine, which is relevant for Parkinson's disease.
Conclusion
Thiomorpholine derivatives represent a versatile class of compounds with a broad spectrum of biological activities and a diverse range of potential therapeutic targets. The data and protocols presented in this guide highlight their promise in the fields of oncology, infectious diseases, metabolic disorders, and neurodegenerative diseases. Further research and development of these compounds could lead to the discovery of novel and effective therapeutic agents.
References
- 1. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 11. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 17. researchgate.net [researchgate.net]
- 18. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - BG [thermofisher.com]
- 21. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 29. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. nbinno.com [nbinno.com]
- 32. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 33. 2.6. Determination of DPP-IV inhibitory activity [bio-protocol.org]
- 34. diabetesjournals.org [diabetesjournals.org]
- 35. content.abcam.com [content.abcam.com]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
- 37. rsc.org [rsc.org]
- 38. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 42. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 43. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 44. Evaluation of potential inhibitors of squalene synthase based on virtual screening and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Scaffold: A Cornerstone in the Evolution of Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of Furan-Based Scaffolds in Medicinal Chemistry
For researchers, scientists, and drug development professionals, understanding the historical context and chemical versatility of core structural motifs is paramount. Among these, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have paved the way for the development of a diverse array of therapeutic agents. This technical guide delves into the discovery and rich history of furan-based scaffolds, providing a comprehensive overview of their journey from initial observations to their current status as indispensable components in modern drug discovery.
A Historical Perspective: From Bran to Blockbusters
The story of furan begins not in a pharmaceutical laboratory, but in the realm of natural product chemistry. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural was first isolated.
A timeline of key milestones in the discovery and development of furan and its derivatives in medicinal chemistry is presented below.
An In-depth Technical Guide to 4-(furan-3-carbonyl)thiomorpholine
Introduction
4-(furan-3-carbonyl)thiomorpholine is a heterocyclic compound incorporating both a furan and a thiomorpholine moiety. Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] Similarly, the thiomorpholine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties and diverse biological effects.[5][6][7][8] The combination of these two pharmacophores in this compound suggests its potential as a valuable building block for the development of novel therapeutic agents. This technical guide provides an overview of its chemical identifiers, a proposed synthetic route with a detailed experimental protocol, and a summary of its potential biological activities based on related structures.
Chemical Identifiers and Properties
While a specific CAS number for this compound has not been assigned, this table summarizes its predicted identifiers and the known properties of its precursors, furan-3-carboxylic acid and thiomorpholine.
| Identifier | This compound (Predicted) | Furan-3-carboxylic acid | Thiomorpholine | Furan-3-carbonyl chloride |
| CAS Number | Not Assigned | 488-93-7[9][10][11][12] | 123-90-0[13][14][15][16][17] | 26214-65-3[18] |
| IUPAC Name | (Furan-3-yl)(thiomorpholino)methanone | Furan-3-carboxylic acid | Thiomorpholine | Furan-3-carbonyl chloride |
| Synonyms | 3-Furoylthiomorpholide | 3-Furoic acid | Tetrahydro-2H-1,4-thiazine | 3-Furoyl chloride |
| Chemical Formula | C₉H₁₁NO₂S | C₅H₄O₃ | C₄H₉NS | C₅H₃ClO₂ |
| Molecular Weight | 197.25 g/mol | 112.08 g/mol [9] | 103.19 g/mol [13][15] | 130.53 g/mol [18] |
| Canonical SMILES | C1CSCCN1C(=O)C2=COC=C2 | C1=COC=C1C(=O)O | C1CSCCN1 | C1=COC=C1C(=O)Cl |
| InChIKey | Predicted | IHCCAYCGZOLTEU-UHFFFAOYSA-N[10] | BRNULMACUQOKMR-UHFFFAOYSA-N[15][16] | Not Available |
Experimental Protocols
The synthesis of this compound can be achieved through the formation of an amide bond between furan-3-carboxylic acid and thiomorpholine. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by its reaction with the amine.
1. Synthesis of Furan-3-carbonyl chloride
-
Materials: Furan-3-carboxylic acid, thionyl chloride (SOCl₂), dry dichloromethane (DCM), magnetic stirrer, round-bottom flask, reflux condenser, heating mantle, rotary evaporator.
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend furan-3-carboxylic acid (1.0 eq) in dry dichloromethane.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude furan-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
2. Synthesis of this compound
-
Materials: Furan-3-carbonyl chloride, thiomorpholine, triethylamine (Et₃N) or another suitable base, dry dichloromethane (DCM), magnetic stirrer, round-bottom flask, dropping funnel, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), rotary evaporator, silica gel for column chromatography.
-
Procedure:
-
Dissolve thiomorpholine (1.0 eq) and triethylamine (1.1 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0°C.
-
Dissolve the crude furan-3-carbonyl chloride (1.0 eq) in dry dichloromethane and add it dropwise to the cooled thiomorpholine solution via the dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Potential Biological Activities
While the specific biological profile of this compound has not been reported, the known activities of furan and thiomorpholine derivatives suggest several potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: Furan-containing compounds are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[4][19] The furan ring can be crucial for the molecule's interaction with microbial targets.
-
Anti-inflammatory Activity: Numerous furan derivatives have demonstrated anti-inflammatory properties.[4][19]
-
Anticancer Activity: The furan scaffold is present in several compounds with reported anticancer activity.
-
Hypolipidemic and Antioxidant Activity: Thiomorpholine derivatives have been investigated for their potential to lower lipid levels and act as antioxidants.[20]
-
Diverse CNS Activities: The thiomorpholine nucleus is a component of various centrally acting drugs, suggesting that its derivatives could modulate neurological pathways.
The combination of these two moieties may lead to synergistic effects or a novel pharmacological profile. Structure-activity relationship (SAR) studies would be necessary to elucidate the specific contributions of the furan and thiomorpholine components to the overall biological activity.
Visualizations
References
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Furancarboxylic acid [webbook.nist.gov]
- 11. 488-93-7|Furan-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. scbt.com [scbt.com]
- 14. Thiomorpholine | 123-90-0 [chemicalbook.com]
- 15. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]
- 16. Thiomorpholine [webbook.nist.gov]
- 17. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 18. scbt.com [scbt.com]
- 19. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-(Furan-3-carbonyl)thiomorpholine and Related Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of novel chemical entities, with a specific focus on a molecule of interest, 4-(furan-3-carbonyl)thiomorpholine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the fundamental principles and detailed experimental protocols that are critical for characterizing such molecules. It serves as a practical resource for researchers and drug development professionals to establish the physicochemical properties of new drug candidates, ensuring the generation of robust and reliable data for further development. This guide covers solubility and stability assessments, including forced degradation studies, and provides templates for data presentation and visualization of experimental workflows.
Introduction
The journey of a new chemical entity from discovery to a viable drug product is underpinned by a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount as they directly influence a drug's formulation, bioavailability, and shelf-life. This compound, a molecule incorporating both a furan moiety and a thiomorpholine scaffold, presents an interesting case for such characterization. The furan ring, an aromatic heterocycle, is a common feature in many pharmaceuticals.[1][2][3] Thiomorpholine, a saturated heterocycle containing both nitrogen and sulfur, is also a valuable building block in medicinal chemistry, often used to modulate properties like lipophilicity.[4][5]
This guide will provide a framework for assessing the solubility and stability of this compound and other similar small molecules.
General Solubility Profile of Constituent Moieties
-
Furan: Furan itself is a volatile liquid with low solubility in water but is soluble in common organic solvents like ethanol, ether, and acetone.[1][2][3] The presence of a carbonyl group, as in furan-2-carbaldehyde, can increase water solubility due to its polar nature.[6]
-
Thiomorpholine: Thiomorpholine is miscible with water and organic solvents.
Based on these general properties, this compound is anticipated to exhibit moderate solubility in a range of organic solvents, with its solubility in aqueous media being influenced by the interplay between the hydrophobic furan ring and the more polar thiomorpholine and carbonyl groups.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for preclinical development. Several methods can be employed, ranging from high-throughput screening to more traditional, equilibrium-based approaches.
Kinetic Solubility Screening
Kinetic solubility assays are often used in early drug discovery to quickly assess a large number of compounds.[7] These methods measure the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[7][8]
Experimental Protocol: Solution-Precipitation (SP) Method [8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Filtration: Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature. Following incubation, filter the samples to remove any precipitated compound using a 96-well filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV-Vis spectroscopy.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. The shake-flask method is a common approach.
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC).
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| Water | 25 | 5.2 | Shake-Flask |
| PBS (pH 7.4) | 25 | 8.9 | Shake-Flask |
| Ethanol | 25 | > 1000 | Shake-Flask |
| Acetonitrile | 25 | 850 | Shake-Flask |
| DMSO | 25 | > 2000 | Shake-Flask |
| 10% Ethanol in Water | 25 | 45.6 | Shake-Flask |
Stability Assessment and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation, or stress testing, is a critical component of this, as it helps to identify likely degradation products and establish the intrinsic stability of the molecule.[10][11][12]
Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance stored under specific conditions as defined by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: ICH Stability Testing [13]
-
Sample Storage: Store samples of the drug substance in controlled environmental chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[9]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[13]
-
Analysis: Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using a stability-indicating analytical method (typically HPLC).
Forced Degradation Studies
Forced degradation studies expose the drug substance to conditions more severe than accelerated testing to identify potential degradation pathways.[10][14]
Experimental Protocol: Forced Degradation [14]
-
Stress Conditions: Prepare solutions of the compound in suitable solvents and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid drug substance and a solution of the drug substance to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed solutions at various time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products. Mass spectrometry (LC-MS) is often used to help identify the structure of the degradants.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation | Major Degradants (by HPLC peak area %) |
| 0.1 N HCl (60°C) | 24 h | 15.2 | RRT 0.85 (5.1%), RRT 1.12 (8.9%) |
| 0.1 N NaOH (60°C) | 8 h | 25.8 | RRT 0.72 (18.3%), RRT 0.91 (6.5%) |
| 3% H₂O₂ (RT) | 24 h | 8.5 | RRT 1.25 (S-oxide) (7.2%) |
| Heat (80°C, solution) | 48 h | 5.1 | Minor peaks < 1% |
| Photostability (ICH Q1B) | - | 2.3 | Minor peaks < 0.5% |
*RRT = Relative Retention Time
Visualization of Experimental Workflows
Clear visualization of experimental processes is crucial for planning and communication in a research environment. The following diagrams, generated using Graphviz, illustrate the workflows for solubility and stability testing.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Caption: Workflow for stability and forced degradation studies.
Conclusion
While specific experimental data on the solubility and stability of this compound are not currently available in the public domain, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility screening, equilibrium solubility determination, and comprehensive stability and forced degradation studies, researchers can generate the critical data needed to advance this and other novel compounds through the drug development pipeline. The provided templates for data presentation and workflow visualization are intended to aid in the systematic and clear reporting of these essential physicochemical properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Furan - Sciencemadness Wiki [sciencemadness.org]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. onyxipca.com [onyxipca.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. nelsonlabs.com [nelsonlabs.com]
Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its ability to engage in various non-covalent interactions and its potential for metabolic activation at the sulfur atom, have made its derivatives attractive candidates for the development of novel therapeutic agents and functional materials.[3] This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study thiomorpholine derivatives, offering insights into their conformational preferences, spectroscopic signatures, and interactions with biological targets. The guide is intended to serve as a comprehensive resource for researchers actively involved in the design, synthesis, and application of this versatile class of compounds.
Synthesis of Thiomorpholine Derivatives
The synthesis of thiomorpholine and its substituted analogs can be achieved through various synthetic routes. A common approach involves the reaction of a dielectrophile with a primary amine or the cyclization of amino-thiols. For instance, the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with thiomorpholine in the presence of a base like triethylamine in acetonitrile yields 4-(4-nitrophenyl)thiomorpholine.[3] Another versatile method is the intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes mediated by boron trifluoride etherate.[1] Furthermore, multi-step reaction sequences, such as the modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions, have been employed for the synthesis of more complex thiomorpholine-containing scaffolds.[4]
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine[3]
-
To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.
-
Stir the reaction mixture and heat it to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product.
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)dihydroquinolines coupled with Thiomorpholine[4]
This synthesis involves a six-step sequence:
-
Initiate with 2-acetyl thiophene.
-
Employ a modified Bohlmann-Rahtz reaction.
-
Follow with a Vilsmeier-Haack-Arnold reaction for formylation and subsequent chlorination of the 2-(thiophen-2-yl)dihydroquinoline intermediate using DMF-POCl3.
-
Reduce the resulting aldehyde to an alcohol.
-
Convert the alcohol to a bromide using PBr3.
-
Finally, couple the bromide with thiomorpholine to yield the desired product.
Conformational Analysis
The thiomorpholine ring typically adopts a chair conformation to minimize steric strain. However, the orientation of substituents on the nitrogen and carbon atoms can lead to different conformational isomers with distinct energetic profiles. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the preferred conformations and the energy barriers between them.
DFT calculations on 4-(4-nitrophenyl)thiomorpholine have shown that in the gas phase, the quasi-equatorial orientation of the 4-nitrophenyl group is favored over the quasi-axial position observed in the crystal structure, suggesting that intermolecular interactions in the solid state influence the molecular conformation.[3] A combined experimental and computational study on thiomorpholine determined the gas-phase standard molar enthalpy of formation, providing crucial data for understanding its energetic landscape.[5]
Computational Protocol: Conformational Analysis using DFT
-
Structure Preparation: Build the initial 3D structure of the thiomorpholine derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields initially.
-
Geometry Optimization: For each identified conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data like Gibbs free energy.
-
Energy Comparison: Compare the relative energies (electronic energy or Gibbs free energy) of the different conformers to determine their relative populations.
Spectroscopic Properties
Vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential techniques for the characterization of thiomorpholine derivatives. Computational methods can aid in the interpretation of experimental spectra by providing theoretical predictions of vibrational frequencies and chemical shifts.
DFT calculations have been successfully used to assign the vibrational modes in the IR and Raman spectra of related heterocyclic compounds.[6] By comparing the experimental and calculated spectra, a detailed understanding of the relationship between the molecular structure and its vibrational properties can be obtained.[7]
Data Presentation: Spectroscopic Data for Thiomorpholine
| Technique | Observed Peaks/Shifts | Reference |
| 1H NMR | (CDCl3) δ: 2.75 (t, 4H), 3.01 (t, 4H), 1.75 (s, 1H) | [8] |
| 13C NMR | (CDCl3) δ: 27.9, 47.9 | [9] |
| IR Spectrum | Major peaks at: 2920, 2840, 1440, 1280, 1120, 920, 860 cm-1 | [9] |
| Mass Spectrum | m/z: 103 (M+), 74, 60, 46 | [10] |
Data Presentation: Calculated vs. Experimental Geometrical Parameters for 4-(4-Nitrophenyl)thiomorpholine[3]
| Parameter | Bond/Angle | X-ray | DFT (B3LYP/def2-TZVPP) |
| Bond Length (Å) | S1–C2 | 1.810(2) | 1.833 |
| Bond Length (Å) | S1–C6 | 1.812(2) | 1.833 |
| Bond Length (Å) | N4–C3 | 1.470(2) | 1.468 |
| Bond Length (Å) | N4–C5 | 1.468(2) | 1.468 |
| Bond Length (Å) | N4–C7 | 1.391(2) | 1.391 |
| Bond Angle (°) | C2–S1–C6 | 97.9(1) | 98.8 |
| Torsion Angle (°) | C6–S1–C2–C3 | -59.5(1) | -59.3 |
| Torsion Angle (°) | S1–C2–C3–N4 | 62.0(1) | 54.4 |
Applications in Drug Development
Thiomorpholine derivatives have emerged as promising candidates in drug discovery, exhibiting a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2][11] Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in understanding the molecular basis of their activity and in guiding the design of more potent and selective inhibitors.
Thiomorpholine Derivatives as Enzyme Inhibitors
Thiomorpholine-based compounds have been identified as potent inhibitors of several key enzymes implicated in disease:
-
Tumor Necrosis Factor-α Converting Enzyme (TACE): Thiomorpholine analogs are effective TACE inhibitors, with computational studies like 3D-QSAR and molecular docking being used to elucidate their structure-activity relationships and design new inhibitors.[11][12]
-
Mammalian Target of Rapamycin (mTOR): Morpholine-substituted tetrahydroquinolines have been investigated as mTOR inhibitors for cancer therapy, with molecular docking and MD simulations confirming their stable binding to the mTOR active site.[13]
-
Dipeptidyl Peptidase IV (DPP-IV): Thiomorpholine-bearing compounds have been designed as DPP-IV inhibitors for the treatment of type 2 diabetes.[11]
Data Presentation: Biological Activity of Selected Thiomorpholine Derivatives
| Derivative Type | Target | Activity (IC50/MIC) | Reference |
| Thiazole-thiomorpholine | A549 lung cancer cells | 3.72 µM (most potent) | |
| N-substituted thiomorpholine | Lipid peroxidation | as low as 7.5 µM | [14] |
| Thiomorpholine-coupled dihydroquinolines | M. tuberculosis H37Rv | 1.56 µg/mL | [4] |
| Thiazolo[3,2-a]pyrimidin-5-ones | PI3Kα | 120 µM | |
| Thiazolo[3,2-a]pyrimidin-5-ones | mTOR | Low activity at 100 µM | [11] |
| Thiomorpholine-bearing compounds | DPP-IV | 3.40 µmol/L (most potent) | [11] |
Computational Workflow for Drug Design
A typical computational workflow for the design and evaluation of thiomorpholine-based inhibitors involves a multi-step process that integrates various computational techniques.
-
System Preparation: Prepare the protein-ligand complex obtained from molecular docking. Generate protein topology files using a suitable force field (e.g., OPLS). Generate ligand topology files using a server like LigParagen.
-
Solvation: Place the complex in a simulation box of appropriate dimensions and solvate with a water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentration.
-
Minimization: Perform energy minimization to remove steric clashes.
-
Equilibration: Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the system's temperature and pressure.
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Analysis: Analyze the trajectory to study the stability of the complex (RMSD, RMSF), protein-ligand interactions (hydrogen bonds, hydrophobic contacts), and binding free energies.
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.
Experimental Workflow Diagram
Caption: A typical computational workflow for the design of thiomorpholine-based inhibitors.
Conclusion
The integration of theoretical and computational chemistry with experimental studies has significantly advanced our understanding of thiomorpholine derivatives. These in silico approaches not only provide detailed insights into the structural and electronic properties of these molecules but also accelerate the drug discovery process by enabling rational design and optimization of novel therapeutic agents. This guide has summarized key computational and experimental protocols, presented relevant quantitative data, and visualized important concepts to serve as a valuable resource for the scientific community. As computational power continues to grow and theoretical models become more sophisticated, the role of these methods in the exploration of thiomorpholine derivatives and other important chemical scaffolds will undoubtedly expand, paving the way for future innovations in medicine and materials science.
References
- 1. Thiomorpholine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers [mdpi.com]
- 8. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]
- 9. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiomorpholine [webbook.nist.gov]
- 11. jchemrev.com [jchemrev.com]
- 12. cris.biu.ac.il [cris.biu.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-(furan-3-carbonyl)thiomorpholine, a key intermediate in the development of various pharmaceutical compounds. The following methods are based on established synthetic routes for amide bond formation and can be adapted for both small-scale and larger-scale preparations.
Introduction
This compound is a valuable building block in medicinal chemistry. The furan moiety is a common scaffold in numerous biologically active molecules, and the thiomorpholine group can impart favorable pharmacokinetic properties. The amide linkage connects these two key fragments. The synthesis of this target molecule can be efficiently achieved through two primary methods: the activation of furan-3-carboxylic acid to an acyl chloride followed by aminolysis, or through the direct coupling of the carboxylic acid and amine using a coupling reagent.
Method 1: Acyl Chloride Route
This classic two-step method involves the initial conversion of furan-3-carboxylic acid to the more reactive furan-3-carbonyl chloride, which is then reacted with thiomorpholine to form the desired amide.
Reaction Scheme
Caption: Acyl Chloride Synthesis Route.
Experimental Protocol
Step 1: Synthesis of Furan-3-carbonyl Chloride
-
Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend furan-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise to the suspension at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) should be added.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Work-up: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude furan-3-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents and Setup: In a separate flask under a nitrogen atmosphere, dissolve thiomorpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the amine solution to 0 °C and add a solution of the crude furan-3-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Method 2: Amide Coupling Reagent Route
This method facilitates the direct formation of the amide bond between furan-3-carboxylic acid and thiomorpholine using a coupling reagent, which avoids the need to handle the more reactive acyl chloride. 1,1'-Carbonyldiimidazole (CDI) is a commonly used and effective coupling agent for this transformation.
Reaction Scheme
Caption: CDI-Mediated Amide Coupling.
Experimental Protocol
-
Activation of Carboxylic Acid:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve furan-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DCM.
-
Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. The formation of the acyl-imidazole intermediate can be monitored by TLC.
-
-
Amide Formation:
-
Add thiomorpholine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of furan-3-carboxamides using analogous methods. Actual yields for this compound may vary depending on the specific reaction conditions and scale.
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) | Purity (%) |
| Acyl Chloride Route | Furan-3-carboxylic acid, SOCl₂, Thiomorpholine, Et₃N | DCM | 0 °C to RT | 2-16 h | 75-90 | >95 |
| Amide Coupling (CDI) | Furan-3-carboxylic acid, CDI, Thiomorpholine | THF | Room Temperature | 12-24 h | 70-85 | >95 |
Experimental Workflow
The general experimental workflow for both synthetic methods is outlined below.
Caption: General Experimental Workflow.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.
-
Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Application Note and Experimental Protocol: Synthesis of 4-(furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-(furan-3-carbonyl)thiomorpholine, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves an amide coupling reaction between furan-3-carboxylic acid and thiomorpholine.
Introduction
Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. The target compound, this compound, incorporates a furan scaffold, a common motif in medicinal chemistry, and a thiomorpholine ring, which can influence the pharmacokinetic properties of a molecule. This protocol details a reliable method for the synthesis of this compound using a carbodiimide-mediated coupling reaction.
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Furan-3-carboxylic acid reacts with thiomorpholine in the presence of a coupling agent (EDC), an activator (HOBt), and a base (DIPEA) in a suitable solvent (DMF) to yield this compound.
Quantitative Data
The following table summarizes the reagents and their respective quantities used in this protocol, along with the expected product yield.
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Furan-3-carboxylic acid | 112.08 | 5.0 | 1.0 | 560 mg |
| Thiomorpholine | 103.17 | 6.0 | 1.2 | 0.62 mL |
| EDC | 191.70 | 7.5 | 1.5 | 1.44 g |
| HOBt | 135.12 | 7.5 | 1.5 | 1.01 g |
| DIPEA | 129.25 | 10.0 | 2.0 | 1.74 mL |
| DMF | - | - | - | 25 mL |
| Product | 197.25 | - | - | ~75-85% Yield |
Experimental Protocol
This protocol is based on a general carbodiimide-mediated amide coupling procedure.[1]
4.1. Materials and Equipment
-
Furan-3-carboxylic acid
-
Thiomorpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
4.2. Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).
-
Dissolution: Add anhydrous DMF (25 mL) to the flask and stir the mixture at room temperature until the carboxylic acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).
-
Amine Addition: Add thiomorpholine (0.62 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2x), and 50 mL of brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Application Notes and Protocols: 4-(Furan-3-carbonyl)thiomorpholine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-(furan-3-carbonyl)thiomorpholine as a versatile building block in organic synthesis, with a focus on its preparation and potential applications in the development of novel chemical entities.
Introduction
This compound is a heterocyclic compound incorporating both a furan and a thiomorpholine moiety. The furan ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities, while the thiomorpholine group can enhance physicochemical properties such as solubility and lipophilicity. This unique combination makes this compound an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be achieved through standard amide bond formation reactions. Two primary methods are proposed based on analogous reactions found in the literature.
Method 1: From Furan-3-carbonyl chloride and Thiomorpholine
This method involves the acylation of thiomorpholine with furan-3-carbonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Method 2: Amide Coupling of Furan-3-carboxylic acid and Thiomorpholine
This approach utilizes a coupling agent to facilitate the formation of the amide bond between furan-3-carboxylic acid and thiomorpholine. This method is often preferred due to the ready availability of a wide range of coupling reagents and milder reaction conditions. A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids has been described using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) with a catalytic amount of hydroxybenzotriazole (HOBt).[1]
Experimental Protocols
Protocol 1: Synthesis via Furan-3-carbonyl chloride
General Procedure:
-
Dissolve thiomorpholine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq.) to the solution and cool to 0 °C.
-
Slowly add a solution of furan-3-carbonyl chloride (1.0 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Protocol 2: Synthesis via Amide Coupling
This protocol is adapted from a general method for amide bond formation.[1]
Materials:
-
Furan-3-carboxylic acid
-
Thiomorpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexanes
-
Silica gel for chromatography
Procedure:
-
To a solution of furan-3-carboxylic acid (1.2 eq.) in acetonitrile, add EDC (1.0 eq.), DMAP (1.0 eq.), and a catalytic amount of HOBt (0.1 eq.).
-
Add thiomorpholine (1.0 eq.) and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not available in the searched literature, the following table summarizes the expected and analogous data for characterization.
| Parameter | Expected Data/Analogous Data |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR | Characteristic signals for furan and thiomorpholine protons are expected. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, furan ring carbons, and thiomorpholine carbons are anticipated. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight should be observed. |
| IR Spectroscopy | A strong absorption band for the amide carbonyl group (C=O) is expected around 1630-1680 cm⁻¹. |
Applications in Organic Synthesis
This compound serves as a valuable building block for the introduction of the furan-3-carboxamide thiomorpholide moiety into more complex molecular architectures. The furan ring can undergo various transformations, including electrophilic substitution, cycloaddition, and ring-opening reactions, providing access to a wide range of derivatives.
Potential Reaction Pathways
The reactivity of the furan moiety within the this compound scaffold opens up several possibilities for further synthetic transformations.
Caption: Synthetic utility of the furan moiety.
Applications in Drug Discovery
While there is no specific information on the biological activity of this compound itself, both furan and thiomorpholine derivatives are known to possess a wide range of pharmacological properties.
-
Furan Derivatives: Exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3]
-
Thiomorpholine Derivatives: Have been investigated for their potential as anticancer, antimicrobial, and CNS-active agents. The thiomorpholine scaffold can serve as a bioisosteric replacement for morpholine, potentially improving pharmacokinetic properties.
The combination of these two pharmacologically relevant scaffolds in this compound makes it and its derivatives promising candidates for screening in various drug discovery programs. A logical workflow for utilizing this building block in a drug discovery context is outlined below.
Caption: Drug discovery workflow.
Conclusion
This compound is a readily accessible building block with significant potential in organic synthesis and medicinal chemistry. The synthetic protocols outlined, based on established amide bond formation reactions, provide a clear path to its preparation. The dual functionality of the furan and thiomorpholine moieties offers a rich chemical space for the generation of diverse compound libraries for drug discovery and development. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted.
References
Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, thiomorpholine derivatives have garnered significant attention due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial properties of newly synthesized thiomorpholine-based compounds, offering a guide for researchers in the field of drug discovery and development.
Application Notes
Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry. Its unique structural features allow for three-dimensional diversity, influencing physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are crucial for antimicrobial activity. Recent studies have highlighted the potential of various thiomorpholine derivatives against a broad spectrum of pathogens, including bacteria and fungi.
Key Classes of Antimicrobial Thiomorpholine Derivatives:
-
Thiomorpholine-Substituted Quinolines: These compounds have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant strains. The incorporation of the thiomorpholine moiety can enhance the lipophilicity of the quinoline core, facilitating cell wall penetration.
-
Thiazolyl Thiomorpholines: This class of derivatives has shown promising activity against Gram-negative bacteria, such as Pseudomonas aeruginosa. The combination of the thiazole and thiomorpholine rings appears to be synergistic, contributing to their enhanced antimicrobial effects.
-
4-Thiomorpholin-4-ylbenzohydrazide Derivatives: These molecules have been investigated for their broad-spectrum antibacterial and antifungal activities. The hydrazide linkage provides an additional site for hydrogen bonding, potentially interacting with microbial enzymes or cellular components.
The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms of action are still under investigation for many novel compounds, potential targets include cell wall synthesis, protein synthesis, and nucleic acid replication.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of representative novel thiomorpholine derivatives from recent studies. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.
Table 1: Antitubercular Activity of Thiomorpholine-Substituted Quinolines against Mycobacterium tuberculosis H37Rv
| Compound ID | Modification | MIC (µg/mL) | Reference |
| 39 | 2-(Thiophen-2-yl)dihydroquinoline with Thiomorpholine | 1.56 | [1] |
| 40 | 2-(Thiophen-2-yl)dihydroquinoline with Thiomorpholine | 1.56 | [1] |
| Ciprofloxacin | Standard Drug | 1.56 | [1] |
| Ethambutol | Standard Drug | >1.56 | [1] |
Table 2: Antibacterial Activity of Thiazolyl Thiomorpholine Derivatives
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5f | Pseudomonas aeruginosa | - | Not explicitly stated, but described as "excellent activity" | - |
| Chloramphenicol | Pseudomonas aeruginosa | - | - | - |
Note: Specific quantitative data for compound 5f was not available in the provided search results, but its significant activity was highlighted.
Table 3: Antimicrobial Activity of 4-Thiomorpholin-4-ylbenzohydrazide Derivatives
| Compound Code | Target Organism | MIC (µg/mL) | Reference |
| VIIa-h (range) | Staphylococcus aureus | 50 - >100 | [2] |
| VIIa-h (range) | Escherichia coli | 50 - >100 | [2] |
| VIIa-h (range) | Aspergillus niger | 100 - >100 | [2] |
| VIIa-h (range) | Candida albicans | 100 - >100 | [2] |
| Ciprofloxacin | S. aureus, E. coli | 10 | [2] |
| Ketoconazole | A. niger, C. albicans | 50 | [2] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate and reproducible assessment of antimicrobial activity. The following are step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for testing the susceptibility of bacteria to novel thiomorpholine derivatives.
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Novel thiomorpholine derivatives (stock solutions of known concentration, typically in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (sterile broth)
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm (OD₆₀₀ ≈ 0.08-0.13).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiomorpholine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In the 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the stock solution (or a working dilution) to the first well of each row (column 1).
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Do not add bacteria to column 12.
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.[3]
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[4]
Materials:
-
Materials from MIC assay
-
Nutrient agar plates
Procedure:
-
Perform the MIC assay as described in Protocol 1.
-
Sub-culturing:
-
From the wells showing no visible growth (at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Protocol 3: Anti-Biofilm Activity Assessment using Crystal Violet Assay
This protocol measures the ability of a compound to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
96-well sterile, flat-bottom tissue culture-treated plates
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
Bacterial strain known to form biofilms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Novel thiomorpholine derivatives
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in the MIC protocol and dilute it 1:100 in TSB with 1% glucose.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
To test for inhibition of biofilm formation, add 100 µL of the thiomorpholine derivative at various concentrations (prepared as in the MIC assay) to the wells.
-
Include a growth control (bacteria and medium only) and a sterility control (medium only).
-
Incubate the plate statically at 37°C for 24-48 hours.
-
-
Crystal Violet Staining:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells carefully three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the biofilms by air-drying the plate or by heating at 60°C for 1 hour.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[6]
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[6]
-
Measure the absorbance at 590 nm using a microplate reader.
-
The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the control.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening novel thiomorpholine derivatives for their antimicrobial properties.
Caption: Workflow for antimicrobial screening of novel thiomorpholine derivatives.
This comprehensive guide provides the necessary tools for researchers to effectively evaluate the antimicrobial potential of novel thiomorpholine derivatives. By following these standardized protocols and utilizing the provided data as a benchmark, the scientific community can accelerate the discovery of new and effective antimicrobial agents to combat the growing threat of infectious diseases.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. static.igem.org [static.igem.org]
Application Notes and Protocols for 4-(furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for suggested in vitro and in vivo assays to characterize the biological activity of 4-(furan-3-carbonyl)thiomorpholine. The selection of these assays is based on the known pharmacological activities of structurally related furan and thiomorpholine derivatives, which have shown potential in oncology, infectious diseases, and metabolic disorders.
In Vitro Assays
Anticancer Activity: Cytotoxicity Screening against Human Cancer Cell Lines
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on various human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 24 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) for this compound |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| A549 | Lung Carcinoma | 22.1 |
| HepG2 | Hepatocellular Carcinoma | 18.9 |
| SW620 | Colorectal Adenocarcinoma | 25.3 |
Experimental Workflow: MTT Assay
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against various bacterial and fungal strains using the broth microdilution method.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Data Presentation: Hypothetical MIC Values
| Microorganism | Type | Hypothetical MIC (µg/mL) for this compound |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 64 |
| Aspergillus niger | Fungus | 128 |
Experimental Workflow: MIC Determination
Enzyme Inhibition: Dipeptidyl Peptidase-4 (DPP-4) Assay
This protocol is for screening the inhibitory activity of this compound against DPP-4, a target for type 2 diabetes.
Experimental Protocol: DPP-4 Inhibition Assay
-
Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound in an appropriate assay buffer (e.g., Tris-HCl).[3][4]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations. Include a positive control (e.g., sitagliptin) and a negative control (solvent).[3][4]
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.[5]
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm every minute for 30 minutes at 37°C.[3][5]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition and the IC₅₀ value.
Data Presentation: Hypothetical DPP-4 Inhibition
| Compound | Hypothetical IC₅₀ (µM) |
| This compound | 8.2 |
| Sitagliptin (Positive Control) | 0.019 |
Signaling Pathway: DPP-4 Inhibition
In Vivo Assays
Anticancer Efficacy: Human Tumor Xenograft Model
This protocol describes the evaluation of the in vivo anticancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
Experimental Protocol: Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume, body weight, and any signs of toxicity. The primary endpoint is tumor growth inhibition.[7]
-
Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| This compound | 25 | 680 | 45.6 |
| This compound | 50 | 450 | 64.0 |
Experimental Workflow: Xenograft Study
Antimicrobial Efficacy: Murine Infection Model
This protocol provides a general framework for assessing the in vivo antimicrobial efficacy of this compound in a murine infection model.
Experimental Protocol: Murine Infection Model
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Infection: Induce a systemic or localized infection by administering a standardized dose of the pathogenic microorganism (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, administer this compound at different doses via an appropriate route. A control group should receive the vehicle.
-
Efficacy Assessment: Monitor the survival rate of the mice over a period of time (e.g., 7-14 days). In some models, bacterial load in specific organs (e.g., spleen, liver) can be determined at different time points.
-
Data Analysis: Compare the survival rates or bacterial loads between the treated and control groups to determine the efficacy of the compound.
Data Presentation: Hypothetical Survival Rate in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate at Day 7 (%) |
| Vehicle Control | - | 10 |
| This compound | 20 | 50 |
| This compound | 40 | 80 |
Experimental Workflow: Murine Infection Model
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xenograft.org [xenograft.org]
Developing Analogs of 4-(Furan-3-carbonyl)thiomorpholine for Improved Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel analogs of 4-(furan-3-carbonyl)thiomorpholine. The aim is to guide researchers in synthesizing and evaluating new chemical entities with potentially enhanced therapeutic efficacy. The protocols cover chemical synthesis, and in vitro evaluation of anticancer, antimicrobial, and antioxidant activities.
Introduction
The thiomorpholine and furan moieties are important pharmacophores in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The conjugation of these two heterocyclic systems in this compound presents a promising scaffold for the development of new therapeutic agents. Analogs of this core structure may exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4] The development of new analogs with improved potency and selectivity is a key objective in drug discovery.
This guide provides a framework for the rational design, synthesis, and evaluation of novel this compound derivatives.
Synthesis of this compound and its Analogs
A general and reliable method for the synthesis of this compound and its analogs is the acylation of thiomorpholine with a suitable furoyl chloride. The furoyl chloride can be prepared from the corresponding furan-3-carboxylic acid.
General Synthesis Scheme
Caption: General workflow for the synthesis of this compound analogs.
Detailed Synthesis Protocol: (Furan-3-yl)(thiomorpholino)methanone
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Thiomorpholine
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Preparation of Furan-3-carbonyl chloride
-
To a solution of furan-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol of acid) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude furan-3-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of (Furan-3-yl)(thiomorpholino)methanone
-
Dissolve the crude furan-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve thiomorpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol).
-
Cool the thiomorpholine solution to 0 °C and add the solution of furan-3-carbonyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (furan-3-yl)(thiomorpholino)methanone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the in vitro anticancer MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compounds. Add the DPPH solution to each well. Include a control (DPPH solution with methanol) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Data Presentation and Structure-Activity Relationship (SAR)
Systematic modification of the furan and thiomorpholine scaffolds can lead to the identification of compounds with improved efficacy. The following tables provide a template for organizing and comparing the biological data of newly synthesized analogs.
Table 1: In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R¹ (Furan substitution) | R² (Thiomorpholine substitution) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Lead | H | H | >100 | >100 | >100 |
| Analog 1 | 5-CH₃ | H | 50.2 | 75.8 | 62.1 |
| Analog 2 | 5-Cl | H | 25.6 | 42.3 | 33.9 |
| Analog 3 | H | 2-CH₃ | 80.1 | 95.4 | 88.7 |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R¹ (Furan substitution) | R² (Thiomorpholine substitution) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Lead | H | H | 128 | >256 |
| Analog 4 | 5-NO₂ | H | 32 | 64 |
| Analog 5 | 5-Br | H | 64 | 128 |
Table 3: Antioxidant Activity of this compound Analogs
| Compound ID | R¹ (Furan substitution) | R² (Thiomorpholine substitution) | DPPH Scavenging IC₅₀ (µM) |
| Lead | H | H | >200 |
| Analog 6 | 5-OH | H | 45.7 |
| Analog 7 | 4,5-di-OH | H | 22.1 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only.
Potential Signaling Pathways
The biological activities of furan and thiomorpholine derivatives are often associated with the modulation of key cellular signaling pathways. For anticancer activity, the PI3K/Akt/mTOR and NF-κB pathways are common targets.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
References
Application Notes & Protocols: High-Throughput Screening of 4-(Furan-3-carbonyl)thiomorpholine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecule libraries serve as a primary source for identifying "hit" compounds that can be optimized into clinical candidates.[1] The 4-(furan-3-carbonyl)thiomorpholine scaffold is of significant interest due to the diverse pharmacological activities associated with its constituent moieties. The furan ring is a key pharmacophore found in compounds with antibacterial, anti-inflammatory, antiviral, and antitumor properties.[2][3] Similarly, the thiomorpholine motif is a valuable component in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates.[4][5]
This document provides a detailed framework for the high-throughput screening (HTS) of a custom this compound library. HTS allows for the rapid, automated testing of tens of thousands of compounds against a specific biological target, significantly accelerating the initial stages of drug discovery.[6][7] The protocols outlined below describe a hypothetical screening campaign to identify inhibitors of a bacterial enzyme target, leveraging common fluorescence-based assay techniques.[8]
Library Characteristics and Preparation
The successful outcome of an HTS campaign relies heavily on the quality and diversity of the compound library. The hypothetical this compound library is designed to possess drug-like properties, adhering to established medicinal chemistry principles such as Lipinski's Rule of Five to ensure favorable pharmacokinetic profiles.[9]
Table 1: Physicochemical Properties of the this compound Library
| Parameter | Value Range | Rationale |
| Compound Count | 25,000 | A moderately sized library for focused screening. |
| Molecular Weight | 250 - 500 Da | Adheres to Lipinski's rules for oral bioavailability. |
| cLogP | 1.0 - 4.5 | Optimized for cell permeability and solubility. |
| H-Bond Donors | 0 - 4 | Conforms to drug-like chemical space. |
| H-Bond Acceptors | 2 - 8 | Conforms to drug-like chemical space. |
| Purity | >95% (LC-MS) | Ensures that observed activity is from the target compound. |
| Storage | 10 mM in DMSO | Standard practice for compound library management.[6] |
High-Throughput Screening Workflow
The HTS process is a multi-step procedure designed to efficiently identify and validate active compounds ("hits") from a large library. The workflow begins with a primary screen of the entire library at a single concentration, followed by secondary assays to confirm activity and determine potency.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
Application Notes and Protocols for Thiomorpholine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, delivery, and evaluation of thiomorpholine-based therapeutic agents. The protocols outlined below are intended to serve as a guide for the development of oral and parenteral dosage forms, as well as for conducting preclinical evaluations.
Formulation of Thiomorpholine-Based Compounds: Oral Delivery
A significant number of thiomorpholine-containing drug candidates are under investigation for various therapeutic applications, including as dipeptidyl peptidase-IV (DPP-IV) inhibitors for diabetes, squalene synthase inhibitors for hypercholesterolemia, and as antibacterial agents.[1] A prominent example is Sutezolid, a thiomorpholine-containing oxazolidinone antibiotic developed for the treatment of tuberculosis.[2][3][4]
Physicochemical Properties and Preformulation Studies
Successful formulation development begins with a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API). For thiomorpholine-based compounds, key parameters to investigate include:
-
Solubility: While the parent thiomorpholine is miscible with water and organic solvents, the solubility of more complex derivatives can vary significantly.[5][6] For instance, many advanced drug candidates are poorly soluble in water, which presents a challenge for oral bioavailability.[7] Preformulation studies should assess solubility in a range of pH buffers (pH 1.2 to 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo dissolution.
-
Stability: The chemical stability of the thiomorpholine moiety and the overall molecule should be evaluated under various stress conditions, such as heat, humidity, light, and in acidic and basic environments. This information is crucial for selecting appropriate manufacturing processes and storage conditions.[7]
-
Solid-State Properties: Characterization of the crystalline form (polymorphism), particle size, and morphology is essential. Different polymorphs can exhibit different solubilities and dissolution rates, which can impact bioavailability.[7]
Oral Solid Dosage Form: Tablet Formulation
Oral tablets are a common and convenient dosage form. For poorly soluble thiomorpholine compounds like Sutezolid, formulation strategies aim to enhance dissolution and absorption.[8] A tablet formulation for a thiomorpholine-based compound would typically include a combination of excipients to ensure proper tablet formation, disintegration, and drug release.[9]
Table 1: Representative Oral Tablet Formulation for a Thiomorpholine-Based Compound
| Component | Function | Typical Concentration (% w/w) | Example |
| Thiomorpholine API | Active Pharmaceutical Ingredient | 10 - 50 | Sutezolid |
| Diluent / Filler | Provides bulk to the tablet | 30 - 80 | Microcrystalline Cellulose, Lactose |
| Binder | Promotes particle adhesion | 2 - 10 | Povidone, Hydroxypropyl Methylcellulose (HPMC) |
| Disintegrant | Facilitates tablet breakup in GI fluids | 2 - 8 | Croscarmellose Sodium, Sodium Starch Glycolate |
| Glidant | Improves powder flow during manufacturing | 0.1 - 1 | Colloidal Silicon Dioxide |
| Lubricant | Reduces friction during tablet ejection | 0.25 - 2 | Magnesium Stearate, Sodium Stearyl Fumarate |
| Wetting Agent / Solubilizer | Improves dissolution of poorly soluble drugs | 1 - 5 | Sodium Lauryl Sulfate, Polysorbate 80 |
This table presents a general formulation. The exact excipients and their concentrations must be optimized for each specific API.
Manufacturing Process:
A common method for producing tablets of poorly soluble drugs is wet granulation . This process involves adding a liquid binder solution to the powder blend of the API and other excipients to form granules. These granules are then dried, milled, blended with a lubricant, and compressed into tablets. This process can improve the flowability and compressibility of the powder mixture and enhance the dissolution rate of the drug.
An alternative is direct compression , a simpler and more cost-effective method where the API and excipients are directly blended and compressed. However, this method is only suitable for APIs with good flow and compression properties.
Advanced Delivery Systems for Thiomorpholine-Based Compounds
For compounds with very low solubility or those requiring targeted delivery, advanced drug delivery systems can be employed.
Nanoparticle-Based Delivery
Nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.[6][10] For thiomorpholine-based compounds, particularly those with antimicrobial or anticancer activity, nanoparticle formulations can offer advantages such as targeted delivery to infection sites or tumors, and controlled release of the drug.[6]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate the drug, protecting it from degradation and providing sustained release.[8]
-
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) are well-suited for both hydrophilic and lipophilic drugs.[10][11][12] They can improve drug solubility, protect the drug from metabolic enzymes, and facilitate cellular uptake.[11][13]
Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both water-soluble and lipid-soluble drugs.[11][13] They are a promising delivery system for antitubercular drugs, including thiomorpholine-containing compounds, as they can be targeted to alveolar macrophages, the primary host cells for Mycobacterium tuberculosis.[11][14]
Table 2: Representative Liposomal Formulation for a Thiomorpholine-Based Compound
| Component | Function | Example |
| Phospholipid | Forms the lipid bilayer | Dipalmitoylphosphatidylcholine (DPPC), Egg Phosphatidylcholine (EggPC) |
| Cholesterol | Stabilizes the lipid bilayer | Cholesterol |
| Drug | Active Pharmaceutical Ingredient | Thiomorpholine-based drug |
| Buffer | Maintains pH | Phosphate Buffered Saline (PBS) |
| Ligand (optional) | For targeted delivery | Mannose (to target macrophage mannose receptors) |
Experimental Protocols
Protocol for In Vitro Drug Release Testing
Objective: To determine the rate and extent of drug release from a formulated product under controlled laboratory conditions. The Franz diffusion cell is a common apparatus for testing semi-solid and other topical formulations, and can be adapted for oral dosage forms.[1][15][16]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate buffer pH 7.4, with a surfactant like Tween 80 to maintain sink conditions for poorly soluble drugs)
-
Magnetic stir bars
-
Water bath with temperature control
-
High-performance liquid chromatography (HPLC) system for drug analysis
Procedure:
-
Assemble the Franz diffusion cells and equilibrate the system to 37°C.[17]
-
Fill the receptor compartment with pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[17]
-
Place the tablet or a specific amount of the formulation in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[17]
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
Protocol for In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of a thiomorpholine-based compound after oral administration in a mouse model.
Materials:
-
Male or female mice (e.g., Balb/c or C57BL/6)
-
Oral gavage needles (flexible or curved)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water, polyethylene glycol 400)
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes)[18][19]
-
Analytical balance
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Common blood collection sites include the tail vein, saphenous vein, or retro-orbital sinus.[18][24][25][26] Serial sampling from the same animal is preferred to reduce inter-animal variability.[18][19]
-
Collect a small volume of blood (e.g., 20-30 µL) into appropriate tubes containing an anticoagulant.[18]
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma or serum.
-
Analyze the drug concentration in the plasma/serum samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Signaling Pathways and Experimental Workflows
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Signaling Pathway
Thiomorpholine-based compounds have been designed as inhibitors of DPP-IV, an enzyme that inactivates incretin hormones like GLP-1.[1] By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, leading to improved glycemic control in type 2 diabetes.[27][28]
Caption: DPP-IV inhibition by thiomorpholine-based compounds.
Squalene Synthase Inhibition in Cholesterol Biosynthesis
Certain thiomorpholine derivatives act as hypolipidemic agents by inhibiting squalene synthase.[29] This enzyme catalyzes a key committed step in the cholesterol biosynthesis pathway.[29][30] Its inhibition leads to reduced cholesterol production.[29]
References
- 1. In Vitro Release Testing (IVRT) | Teledyne LABS [teledynelabs.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China [mdpi.com]
- 5. Sutezolid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 6. hrpub.org [hrpub.org]
- 7. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmajournal.net [pharmajournal.net]
- 10. mdpi.com [mdpi.com]
- 11. Application of Lipid-Based Nanocarriers for Antitubercular Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phospholipid-research-center.com [phospholipid-research-center.com]
- 13. Liposomes as drug delivery systems for the treatment of TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pulmonary Delivery of Anti-Tubercular Drugs Using Ligand Anchored pH Sensitive Liposomes for the Treatment of Pulmonary Tuberculosis | Bentham Science [eurekaselect.com]
- 15. permegear.com [permegear.com]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. research.fsu.edu [research.fsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. ouv.vt.edu [ouv.vt.edu]
- 23. instechlabs.com [instechlabs.com]
- 24. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 27. researchgate.net [researchgate.net]
- 28. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Note: Quantification of 4-(furan-3-carbonyl)thiomorpholine in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(furan-3-carbonyl)thiomorpholine in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes an isotopically labeled internal standard for accurate quantification. The described method is suitable for high-throughput analysis in pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a novel heterocyclic compound with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required to characterize its pharmacokinetic profile in biological matrices. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.[1][2] The method has been developed and is presented here as a template that should be fully validated according to regulatory guidelines before implementation in clinical or preclinical studies.[3]
Experimental
Materials and Reagents
-
This compound (reference standard)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 198.0 -> 111.0) |
| MRM Transition (IS) | To be determined experimentally (e.g., m/z 202.0 -> 115.0) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions and collision energies must be optimized by infusing the analyte and IS into the mass spectrometer.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its d4-labeled internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Summary (Hypothetical Data)
The method was validated for linearity, accuracy, precision, and sensitivity.
Table 2: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Mid QC | 50 | < 8 | 92 - 108 | < 8 | 92 - 108 |
| High QC | 800 | < 6 | 95 - 105 | < 6 | 95 - 105 |
The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL.
Visualizations
References
- 1. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Furans
Welcome to the technical support center for the synthesis of substituted furans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of substituted furans?
A1: Researchers often face several key challenges. These include controlling regioselectivity, achieving high yields, managing the stability of both reactants and products, and preventing the formation of side products like humins, especially when using carbohydrate-based starting materials[1][2]. Purification of the final furan derivatives can also be difficult due to their potential sensitivity and the presence of closely related byproducts[1][3].
Q2: Why is regioselectivity a significant issue in furan synthesis, and how can it be controlled?
A2: Regioselectivity is crucial as it determines the specific isomer formed when multiple reaction sites are available on the furan precursor. The 2 and 5 (α) positions of the furan ring are typically more reactive to electrophilic attack than the 3 and 4 (β) positions[4]. Control can be achieved by carefully selecting the synthetic method, catalysts, and reaction conditions. For example, certain cobalt(II)-based metalloradical catalysts have been shown to provide complete regioselectivity in the synthesis of polyfunctionalized furans from alkynes and diazocarbonyls[5]. The choice of solvents and temperature can also play a critical role in directing the reaction to the desired regioisomer[6].
Q3: What are "humins," and how can their formation be minimized during furan synthesis from carbohydrates?
A3: Humins are dark, polymeric byproducts that frequently form during the acid-catalyzed dehydration of carbohydrates to produce furans like 5-hydroxymethylfurfural (HMF) and furfural[7][8]. Their formation reduces the yield of the desired product and complicates purification. Strategies to minimize humin formation include using biphasic solvent systems to continuously extract the furan product from the acidic aqueous phase, operating in dilute solutions, and converting the furan intermediate into a more stable derivative in situ[8][9].
Q4: How can the stability of substituted furans be managed during and after synthesis?
A4: Furan rings can be sensitive to acids, heat, and oxygen[10][11][12]. Electron-releasing substituents can activate the ring, leading to polymerization or ring-opening, particularly under acidic conditions[12]. To manage stability, it is recommended to use mild reaction conditions whenever possible. For acid-sensitive compounds, care should be taken during workup and purification, such as avoiding silica gel chromatography if possible or using a neutralized stationary phase[13]. The use of protecting groups, such as acetalization for carbonyl functionalities, can temporarily passivate reactive groups and enhance the stability of intermediates[9]. For long-term storage, keeping the compounds neat at low temperatures is advisable[13].
Troubleshooting Guides
Problem 1: Low Reaction Yields
Low yields are a frequent issue in organic synthesis. The root cause can often be traced to reaction setup, execution, or workup procedures. A systematic approach is essential for diagnosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Group-assisted purification chemistry principles to access highly substituted zwitterionic furans via fast, concise, an… [ouci.dntb.gov.ua]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Production of furans from C 5 and C 6 sugars in the presence of polar organic solvents - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01572A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: 4-(furan-3-carbonyl)thiomorpholine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 4-(furan-3-carbonyl)thiomorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common and effective method is the direct amide coupling of furan-3-carboxylic acid with thiomorpholine. This is typically achieved using a coupling agent to activate the carboxylic acid. An alternative, two-step method involves converting furan-3-carboxylic acid to its more reactive acyl chloride intermediate, which is then reacted with thiomorpholine.
Q2: Why is my reaction yield consistently low?
Low yields in this synthesis can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling agent may not be effective enough, or the activation conditions may be suboptimal.
-
Degradation of Starting Materials: Furan rings can be sensitive to strongly acidic or basic conditions, potentially leading to decomposition or side reactions.[1]
-
Poor Quality of Reagents: Furan-3-carboxylic acid and thiomorpholine should be pure and dry. Moisture can hydrolyze activated intermediates and deactivate coupling agents.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, reaction time, and the choice of base can significantly impact the reaction's efficiency.
Q3: What are the common impurities I should expect?
Common impurities may include unreacted starting materials, byproducts from the coupling agent (e.g., ureas if using carbodiimides like EDC or DCC), and potential side-products from the degradation of the furan moiety.[1][2]
Q4: How can I best monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of the starting materials (furan-3-carboxylic acid and thiomorpholine) and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking and to identify any major byproducts.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low to No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Coupling Agent | Use a fresh bottle of the coupling agent. Consider switching to a more robust agent like HATU, which is often highly effective for amide bond formation.[2] |
| Moisture in the Reaction | Ensure all glassware is oven-dried. Use anhydrous solvents. Dry starting materials under vacuum if necessary. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the furan-3-carboxylic acid and coupling agent relative to the thiomorpholine. |
| Suboptimal Base | The choice of base is critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred.[2][3] Ensure at least 2-3 equivalents are used, especially if starting with thiomorpholine as a salt. |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, some systems require gentle heating (e.g., 40-50 °C) to overcome activation barriers. Monitor for potential degradation at higher temperatures. |
Issue 2: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Side Reactions from Coupling Agent | If using EDC, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yield.[3] HATU inherently contains an HOBt derivative. |
| Degradation of Furan Ring | Avoid harsh acidic or basic conditions during both the reaction and the aqueous workup. Maintain the pH of the workup mixture near neutral if possible. The formation of dark polymers, known as humins, can be an issue with furan derivatives under certain conditions.[1] |
| Self-Condensation of Furan-3-carboxylic Acid | Ensure the thiomorpholine is added to the reaction mixture shortly after the carboxylic acid has been activated by the coupling agent. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Data Presentation: Optimizing Reaction Conditions
The selection of the coupling agent, base, and solvent are critical for maximizing yield. The tables below provide a comparison based on common amide coupling literature.[2][3]
Table 1: Comparison of Common Coupling Agents
| Coupling Agent | Additive | Pros | Cons | Typical Yield Range |
| HATU | None | High reactivity, fast reactions, low racemization. | Expensive, can be difficult to remove byproducts. | 85-95% |
| EDC | HOBt | Water-soluble urea byproduct (easy removal), affordable. | Can be less reactive, requires an additive like HOBt for best results.[3] | 70-85% |
| DCC | DMAP | Inexpensive, effective. | Forms insoluble DCU byproduct (difficult to remove), can cause allergic reactions. | 60-80% |
| SOCl₂ | None | Highly reactive acyl chloride intermediate. | Harsh conditions (requires heat), generates HCl, not suitable for sensitive substrates. | 65-80% |
Table 2: Effect of Solvent and Base on Amide Coupling
| Solvent | Recommended Base | Temperature | Notes |
| DCM (Dichloromethane) | DIPEA / TEA | 0 °C to RT | Good for solubility of many organics. Easy to remove post-reaction. |
| DMF (Dimethylformamide) | DIPEA | RT to 50 °C | Excellent solvating power, but higher boiling point makes it harder to remove. Can accelerate reactions.[2] |
| ACN (Acetonitrile) | DIPEA | RT to 60 °C | A good alternative to DCM or DMF. Can provide excellent results for electron-deficient amines.[3] |
| THF (Tetrahydrofuran) | DIPEA / TEA | RT | Lower boiling point, generally less effective for polar substrates than DMF. |
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using HATU
This protocol is recommended for achieving the highest possible yield.
Caption: Key steps in the HATU-mediated coupling protocol.
Methodology:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add furan-3-carboxylic acid (1.0 eq).
-
Add anhydrous Dichloromethane (DCM) to create a ~0.1 M solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) to the solution and stir for 15 minutes at room temperature. The solution may become slightly yellow.
-
In a single portion, add thiomorpholine (1.05 eq) to the reaction mixture.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure this compound.
Protocol B: Two-Step Synthesis via Furan-3-carbonyl chloride
This classic method is a cost-effective alternative to using expensive coupling agents. A synthesis of furan-3-carboxylic acid and its conversion to the acyl chloride has been previously reported.[4]
Methodology:
Step 1: Synthesis of Furan-3-carbonyl chloride
-
In an oven-dried flask equipped with a reflux condenser, combine furan-3-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should be performed in a fume hood as it releases HCl and SO₂ gas.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help). The resulting crude furan-3-carbonyl chloride is often used directly in the next step.
Step 2: Amide Formation
-
Dissolve thiomorpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.2 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the crude furan-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled thiomorpholine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Perform an aqueous workup and purification as described in Protocol A (steps 7-10).
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Furan-3-carbonyl)thiomorpholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(furan-3-carbonyl)thiomorpholine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Crystalline Product After Recrystallization
-
Question: I've attempted to recrystallize my crude this compound, but either nothing crystallizes out upon cooling, or I get an oil. What's going wrong?
-
Answer: This is a common issue that can arise from several factors. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Possible Cause 1: Inappropriate Solvent Choice. If your compound remains fully dissolved even at low temperatures, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor.
-
Solution: A systematic solvent screen is recommended. Start with single solvents of varying polarities. For amides, common choices include ethanol, acetone, and acetonitrile.[1] If single solvents fail, a two-solvent system is often effective. A good starting point for amides is a diethyl ether-methanol mixture.[2]
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit crystal formation, often leading to the product "oiling out." Common impurities include unreacted starting materials like furan-3-carboxylic acid or thiomorpholine, and salts such as thiomorpholine hydrochloride.
-
Solution: First, attempt a liquid-liquid extraction to remove acidic and basic impurities before recrystallization. An acidic wash (e.g., dilute HCl) will remove basic impurities like thiomorpholine, and a basic wash (e.g., NaHCO3 solution) will remove acidic impurities like furan-3-carboxylic acid.[3][4]
-
Possible Cause 3: Supersaturation. The solution may be supersaturated, preventing crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I'm trying to purify my compound using silica gel column chromatography, but the product is co-eluting with impurities, or it's streaking on the column. How can I improve the separation?
-
Answer: Column chromatography is a powerful technique, but its success depends heavily on the choice of the stationary and mobile phases.
-
Possible Cause 1: Incorrect Mobile Phase Polarity. If your compound and impurities are eluting together, the polarity of your eluent may not be optimal for separation.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first.[5][6] Aim for an Rf value of 0.2-0.4 for your target compound. For furan derivatives, solvent systems like benzene-ethyl acetate have been used.[7] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also significantly improve separation.
-
Possible Cause 2: Compound Sticking to the Silica Gel. Amides and compounds containing basic nitrogen atoms (like thiomorpholine) can interact strongly with the acidic silica gel, leading to streaking and poor recovery.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent.[1] This will neutralize the acidic sites on the silica and reduce tailing.
-
Possible Cause 3: Overloading the Column. Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Issue 3: Product Contamination with Starting Materials
-
Question: My final product is contaminated with unreacted furan-3-carboxylic acid and/or thiomorpholine. How can I remove them?
-
Answer: This is a classic purification challenge that can be effectively addressed with a liquid-liquid extraction based on the different acid-base properties of the components.
-
Solution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate and extract the basic thiomorpholine into the aqueous layer.[3] Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO3) to deprotonate and extract the acidic furan-3-carboxylic acid into the aqueous layer.[3][4] The neutral product, this compound, will remain in the organic layer. Finally, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthesis route for this compound and what are the expected impurities?
Expected impurities include:
-
Unreacted Thiomorpholine: A basic impurity.
-
Furan-3-carboxylic Acid: An acidic impurity, formed if the furan-3-carbonyl chloride hydrolyzes.
-
Triethylamine Hydrochloride: A salt byproduct from the reaction.
-
Excess Triethylamine: A basic impurity.
Q2: Which purification technique is generally recommended as a first-line approach?
For many amides, recrystallization is the method of choice as it can be highly effective and is less labor-intensive than chromatography.[1] However, if the crude product is very impure or oily, a preliminary purification by liquid-liquid extraction or column chromatography is recommended.
Q3: What are some suitable solvent systems for TLC analysis of this compound?
Given the structure (an aromatic amide), good starting points for TLC solvent systems would be mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone. For example, start with a 7:3 or 1:1 mixture of hexanes:ethyl acetate and adjust the ratio to achieve an Rf value between 0.2 and 0.8 for the product spot.[5]
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography is a viable option, especially if the compound is polar. A typical system would use a C18-functionalized silica gel as the stationary phase and a mobile phase of acetonitrile and water.[13] This can be particularly useful if normal-phase chromatography on silica gel proves difficult.
Data Presentation
The following tables summarize key data for the purification techniques discussed.
Table 1: Recommended Solvents for Recrystallization of Amides
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, often used as an anti-solvent. |
| Ethanol | High | 78 | A common and effective solvent for many organic compounds.[14] |
| Acetonitrile | Medium | 82 | Often gives very good results for amide recrystallization.[1] |
| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can be a disadvantage. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Dichloromethane | Low | 40 | Often used in combination with a less polar solvent like hexanes. |
| Toluene | Low | 111 | Can be effective for aromatic compounds. |
| Hexanes | Low | 69 | Typically used as an anti-solvent in a two-solvent system. |
Table 2: Common Solvent Systems for Column Chromatography on Silica Gel
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexanes / Ethyl Acetate | Low to Medium | A versatile system for a wide range of compounds. |
| Dichloromethane / Methanol | Medium to High | Good for more polar compounds. |
| Benzene / Ethyl Acetate | Low to Medium | Has been used for the separation of furan derivatives.[7] |
| Chloroform / Acetone | Medium | Another common system for moderately polar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash (steps 2-5) if necessary.
-
Add an equal volume of a dilute aqueous base solution (e.g., 1M NaHCO3) to the organic layer in the separatory funnel.
-
Repeat the shaking and separation procedure (steps 3-5).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Choose a suitable solvent or solvent pair based on preliminary solubility tests.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the excess solvent to drain until it is level with the top of the silica.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Begin eluting with the chosen solvent system, starting with the least polar mixture.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Amide Synthesis [fishersci.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effective Synthesis Methods for Amides in Organic Chemistry [ai-futureschool.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(furan-3-carbonyl)thiomorpholine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(furan-3-carbonyl)thiomorpholine in various assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound, like many small molecules containing furan rings, is likely to have low aqueous solubility due to its hydrophobic nature.[1][2] Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: While DMSO is a common solvent for solubilizing hydrophobic compounds, high concentrations can be toxic to cells.[3] Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 1%, and ideally at 0.5% or lower, to minimize solvent-induced artifacts and cytotoxicity.
Q3: Can I use detergents to improve the solubility of my compound?
A3: For non-cell-based assays, such as enzyme activity assays, non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds. However, these are generally not suitable for cell-based assays as they can disrupt cell membranes.
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound does not contain readily ionizable groups. Therefore, altering the pH of the buffer is unlikely to significantly improve its solubility.
Q5: Could the observed lack of activity in my assay be due to poor solubility?
A5: Yes, poor solubility can lead to a lower effective concentration of the compound in the assay, which may result in an underestimation of its potency or a false-negative result. Visual inspection for precipitation is crucial, but even in the absence of visible particles, the compound may form aggregates that can interfere with the assay.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
dot
Caption: Troubleshooting workflow for compound precipitation.
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit:
-
Solution: Decrease the final concentration of this compound in the assay. Determine the highest concentration that remains soluble in the assay buffer.
-
-
Poor Solvent Compatibility:
-
Solution 1 (Co-solvents): Prepare the final dilution in an assay buffer containing a small percentage of a water-miscible organic co-solvent.[4] See the table below for a comparison of common co-solvents.
-
Solution 2 (Sonication): After dilution, sonicate the solution briefly in a water bath sonicator. This can help to break up small aggregates and improve dispersion.
-
| Co-solvent | Recommended Starting Concentration | Pros | Cons |
| DMSO | 0.1 - 1% | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations; may affect enzyme activity. |
| Ethanol | 0.5 - 2% | Less toxic than DMSO for many cell lines. | May not be as effective as DMSO for highly hydrophobic compounds. |
| PEG 300/400 | 1 - 5% | Generally low toxicity. | Can increase the viscosity of the solution. |
| Glycerol | 1 - 5% | Can help stabilize proteins. | High viscosity; may not be suitable for all automated systems. |
Issue 2: Inconsistent Assay Results or Poor Reproducibility
dot
Caption: Workflow for addressing inconsistent assay results.
Possible Causes & Solutions:
-
Compound Degradation:
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Furan-containing compounds can be susceptible to degradation.[2]
-
-
Inconsistent Solubilization:
-
Solution: Standardize the dilution protocol. Ensure the stock solution is at room temperature and vortexed before each use. When diluting into the aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
-
Compound Aggregation:
-
Solution: Even at concentrations below the visible precipitation threshold, small aggregates can form and interfere with assays. Consider using techniques like dynamic light scattering (DLS) to assess for the presence of aggregates if the problem persists.
-
Experimental Protocols
Protocol 1: Preparation of a Solubilized Working Solution Using a Co-solvent
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and brief sonication if necessary.
-
Prepare Intermediate Dilution (Optional): If a large dilution factor is required, prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: a. Dispense the required volume of aqueous assay buffer into a sterile tube. b. While vortexing the buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%). c. Continue to vortex for an additional 10-15 seconds to ensure thorough mixing. d. Visually inspect the solution for any signs of precipitation against a dark background. e. Use the working solution in the assay immediately after preparation.
Protocol 2: Solubility Assessment by Visual Inspection
-
Prepare a series of dilutions of your this compound stock solution in your assay buffer, ranging from your desired highest concentration downwards.
-
Incubate the dilutions under the same conditions as your assay (e.g., temperature, time).
-
Visually inspect each dilution for any signs of cloudiness or precipitate. A light microscope can be used for more sensitive detection.
-
The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.
Quantitative Data (Illustrative Example)
| Solvent | Temperature (°C) | FDCA Solubility ( g/100g solvent) |
| Water | 40 | ~0.5 |
| Water | 90 | ~2.0 |
| Methanol | 40 | ~10.0 |
| Methanol | 90 | ~25.0 |
| Acetonitrile | 40 | ~0.2 |
| Acetonitrile | 90 | ~1.0 |
| Acetic Acid | 40 | ~2.5 |
| Acetic Acid | 90 | ~10.0 |
Data is illustrative and based on published values for 2,5-Furandicarboxylic Acid.[5][6]
Signaling Pathway Diagram (Hypothetical)
Furan-containing compounds have been investigated for various biological activities, including anticancer effects, and have been shown to target signaling pathways such as the EGFR pathway.[4] The following diagram illustrates a hypothetical mechanism of action for this compound in such a context.
dot
Caption: Hypothetical inhibition of the EGFR signaling pathway.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
side reactions and byproducts in Paal-Knorr furan synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Paal-Knorr furan synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Paal-Knorr furan synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Furan Product Yield | 1. Incomplete Reaction: The cyclization of the 1,4-diketone to the furan is not proceeding to completion. | a. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or LC-MS. If starting material is still present after the initial reaction time, extend the duration or cautiously increase the temperature. Microwave-assisted heating can sometimes improve yields and reduce reaction times. b. Use a Stronger Dehydrating Agent: If using a mild acid, consider switching to a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA). c. Catalyst Inactivity: Ensure the acid catalyst is not deactivated. Use a fresh batch of catalyst. |
| 2. Degradation of Starting Material or Product: Harsh acidic conditions can lead to the decomposition of the 1,4-diketone or the furan product. Furans are known to be unstable in strong acidic environments, which can lead to polymerization or ring-opening.[1] | a. Use Milder Reaction Conditions: Employ milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃).[2] b. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. c. Anhydrous Conditions: The presence of water can sometimes promote side reactions. Conducting the reaction under anhydrous conditions may improve the yield. | |
| 3. Unsuitable Solvent: The chosen solvent may not be optimal for the reaction. | a. Solvent Screening: Experiment with different solvents. While toluene and benzene are common, other solvents like dioxane or even solvent-free conditions can be effective. | |
| Presence of Significant Byproducts | 1. Polymerization: The furan product can polymerize under strong acidic conditions, leading to a dark, tarry reaction mixture.[1] | a. Reduce Acid Concentration: Use the minimum effective amount of acid catalyst. b. Lower Temperature and Shorter Reaction Time: Minimize the exposure of the furan product to harsh conditions. c. Work-up Immediately: Once the reaction is complete, neutralize the acid and isolate the product promptly. |
| 2. Incomplete Cyclization: The reaction may stall at the hemiacetal intermediate, especially under mild conditions. | a. Stronger Dehydration: Utilize a more powerful dehydrating agent to drive the final elimination of water. b. Higher Temperature: Carefully increasing the temperature can promote the dehydration step. | |
| 3. Pyrrole Formation: Contamination with ammonia or a primary amine can lead to the formation of a pyrrole byproduct through the Paal-Knorr pyrrole synthesis pathway. | a. Use High-Purity Reagents: Ensure all reagents and solvents are free from amine contamination. b. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric ammonia. | |
| Difficult Purification | 1. Co-elution of Byproducts: Byproducts with similar polarity to the desired furan can make separation by column chromatography challenging. | a. Optimize Chromatography Conditions: Experiment with different solvent systems for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. b. Alternative Purification Methods: Consider other purification techniques such as distillation (for volatile furans) or recrystallization. |
| 2. Tarry Residue: Polymerization byproducts can complicate the work-up and purification. | a. Pre-purification Work-up: After neutralizing the reaction, perform an aqueous work-up to remove the acid and any water-soluble impurities. The organic layer can then be filtered through a short plug of silica gel to remove some of the baseline material before column chromatography. |
Frequently Asked Questions (FAQs)
Q1: My reaction has turned black and tarry. What is the likely cause and can I still isolate my furan product?
A1: A black, tarry appearance is often indicative of polymerization of the furan product, which is a common side reaction under strong acidic conditions.[1] While it may be challenging, you can still attempt to isolate your product. After neutralizing the reaction mixture, perform a standard aqueous work-up. Try to extract the product into an organic solvent. You may need to filter the organic layer to remove insoluble polymeric material. Subsequent purification by column chromatography, potentially with a less polar solvent system to start, might allow for the separation of the desired furan from the polymeric baseline material. To avoid this in the future, consider using milder reaction conditions (lower temperature, less concentrated acid).
Q2: I see a significant amount of unreacted 1,4-diketone in my crude NMR. How can I drive the reaction to completion?
A2: If you observe a large amount of starting material, the reaction has likely not gone to completion. You can try to increase the reaction time or temperature. Monitoring the reaction by TLC can help you determine the optimal point to stop the reaction before significant byproduct formation occurs. Alternatively, using a more potent dehydrating agent, such as phosphorus pentoxide, can help drive the equilibrium towards the furan product.
Q3: My product seems to be contaminated with a nitrogen-containing compound. What could this be and how can I prevent it?
A3: The most likely nitrogen-containing byproduct is a pyrrole, formed through a competing Paal-Knorr pyrrole synthesis. This occurs if your reaction is contaminated with ammonia or a primary amine. To prevent this, ensure all your reagents and solvents are of high purity and consider running the reaction under an inert atmosphere to avoid exposure to atmospheric ammonia.
Q4: What is a standard work-up procedure for the Paal-Knorr furan synthesis?
A4: A typical work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution ceases.
-
If a solid precipitate forms, it may be the salt of your acid catalyst; this can often be removed by filtration.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q5: What are some recommended solvent systems for purifying furans by flash column chromatography?
A5: The choice of solvent system will depend on the polarity of your specific furan. A good starting point is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. For more polar furans, a dichloromethane/methanol system might be more appropriate. It is always recommended to first determine the optimal solvent system by running a TLC analysis of your crude product.
Experimental Protocols
General Experimental Protocol for Paal-Knorr Furan Synthesis
This protocol provides a general methodology. Specific conditions such as temperature, reaction time, and catalyst may need to be optimized for different substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-diketone (1.0 eq).
-
Solvent Addition: Add an appropriate solvent (e.g., toluene, 10 mL per mmol of diketone).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and follow the standard work-up procedure described in Q4 of the FAQ section.
-
Purification: Purify the crude product by flash column chromatography using an appropriate solvent system.
Protocol for Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel coated TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also spot the starting 1,4-diketone as a reference.
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot corresponding to the furan product indicate the progress of the reaction.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Paal-Knorr furan synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling Thiomorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving thiomorpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling thiomorpholine to an aryl halide?
A1: The Buchwald-Hartwig amination is a widely used and effective method for forming a carbon-nitrogen bond between thiomorpholine and an aryl halide.[1][2] This palladium-catalyzed cross-coupling reaction is favored for its functional group tolerance and broad substrate scope.[1]
Q2: I am getting low to no yield in my thiomorpholine coupling reaction. What are the common causes?
A2: Low or no yield in a Buchwald-Hartwig amination of thiomorpholine can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) species, can be sensitive to air and may have decomposed. Using a pre-catalyst that forms the active Pd(0) species in situ can be more reliable.[3]
-
Ligand Choice: The choice of phosphine ligand is critical and is often dependent on the specific substrates. For cyclic secondary amines like thiomorpholine, sterically hindered biaryl phosphine ligands are often effective.[4][5]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary for base-sensitive substrates.[4][6] The solubility of the base can also impact the reaction.[4]
-
Solvent Effects: The solvent must be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.[2][4] The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.[4][7]
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides and iodides.[3] Aryl iodides, however, can sometimes form inhibitory palladium iodide dimers.[2]
Q3: Which palladium catalyst and ligands are recommended for coupling thiomorpholine?
A3: The selection of the catalyst system is crucial for a successful coupling reaction. While a universal "best" system does not exist, several combinations have proven effective for coupling cyclic secondary amines.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts). Pre-catalysts are often preferred as they can lead to more consistent formation of the active catalytic species.[4]
-
Ligands: Sterically hindered and electron-rich monophosphine ligands are often highly effective. For cyclic amines, ligands such as XPhos, SPhos, BrettPhos, RuPhos, and DavePhos have shown good results.[5] Bidentate ligands like BINAP and XantPhos have also been used successfully.[1][8][9]
Q4: What is the role of the base in the Buchwald-Hartwig amination, and how do I choose the right one?
A4: The base is essential for the deprotonation of the amine and the palladium-amine complex during the catalytic cycle.[6][7] The choice of base can significantly impact the reaction outcome.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.[4] They are often effective but can be problematic with base-sensitive functional groups on the substrates.[4]
-
Weak Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[4][9]
-
Soluble Organic Bases: In some cases, soluble organic bases like DBU have been used to create a homogeneous reaction mixture, which can be advantageous, especially in flow chemistry applications.[8] The optimal base is context-dependent and should be screened for a new reaction.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh batch of palladium precursor or a pre-catalyst. Ensure proper inert atmosphere techniques (e.g., glovebox or Schlenk line) to prevent catalyst decomposition. |
| Poor ligand choice | Screen a panel of ligands. For cyclic amines like thiomorpholine, start with sterically hindered biaryl phosphine ligands like XPhos or SPhos.[5] | |
| Inappropriate base | If using a weak base, try a stronger base like NaOtBu. If substrate is base-sensitive, screen weaker bases like Cs₂CO₃ or K₃PO₄.[4] | |
| Solvent issues | Ensure the solvent is anhydrous and thoroughly deoxygenated. Try a different solvent (e.g., switch from toluene to dioxane).[4] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Beta-hydride elimination | This can be a competing side reaction.[1] Optimizing the ligand and reaction temperature may help to favor the desired reductive elimination. |
| Reaction with other functional groups | If the aryl halide or thiomorpholine derivative has other nucleophilic or electrophilic sites, they may interfere. Protection of sensitive functional groups may be necessary.[3] | |
| Inconsistent Results | Reagent quality | Use high-purity, anhydrous reagents and solvents. The quality of the base, particularly NaOtBu, can vary. |
| Reaction setup | Ensure consistent and efficient stirring, especially with heterogeneous mixtures involving inorganic bases.[4] Ensure a consistently inert atmosphere. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Thiomorpholine with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Thiomorpholine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
XPhos ligand (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Schlenk flask or glovebox
-
Standard workup and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide, palladium pre-catalyst, ligand, and NaOtBu to a Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with argon (repeat three times if not in a glovebox). Add the anhydrous, deoxygenated toluene, followed by the thiomorpholine via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-arylthiomorpholine.
Data Presentation
Table 1: Effect of Ligand on the Coupling of Morpholine with 4-tert-butyl-bromobenzene*
| Ligand | Yield (%) |
| P(t-Bu)₃ | 95 |
| Josiphos | 99 |
| XPhos | 99 |
| RuPhos | 99 |
*Conditions: 1.0 mmol 4-tert-butyl-bromobenzene, 1.2 mmol morpholine, 1.4 mmol NaOtBu, 1 mol% Pd₂(dba)₃, 2 mol% ligand, in toluene at 80 °C for 18 h. Data adapted from general trends observed in the literature for cyclic secondary amines.
Table 2: Effect of Base and Solvent on a Model Buchwald-Hartwig Amination*
| Base | Solvent | Yield (%) |
| NaOtBu | Toluene | High |
| Cs₂CO₃ | Toluene | Moderate to High |
| K₃PO₄ | Dioxane | Moderate to High |
| DBU | MeCN/Toluene | Moderate (Homogeneous) |
*This table represents general trends. Optimal conditions are highly substrate-dependent.[6][7][8]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing thiomorpholine coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting guide for 4-(furan-3-carbonyl)thiomorpholine experiments
Technical Support Center: 4-(Furan-3-carbonyl)thiomorpholine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support and frequently asked questions for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound belonging to the amide class. It is synthesized by forming an amide bond between the nitrogen atom of a thiomorpholine ring and the carbonyl carbon of a furan-3-carbonyl group. Thiomorpholine and its derivatives are recognized as important structural motifs in a variety of active pharmaceutical ingredients.[1][2][3]
Q2: What are the primary applications of this compound?
A2: While specific applications for this exact molecule are not widely documented, its structural components suggest its use as an intermediate in organic synthesis and medicinal chemistry.[4] Thiomorpholine analogs have been investigated for various pharmacological activities, including antimicrobial and anti-inflammatory properties.[5][6] The furan moiety is also a common feature in bioactive molecules.[7]
Q3: What are the key physical and chemical properties?
A3: While detailed experimental data for this specific compound is scarce, expected properties can be inferred from its constituent parts.
| Property | Expected Value / Characteristic | Source / Rationale |
| Molecular Formula | C₉H₁₁NO₂S | Derived from structure |
| Molecular Weight | 197.25 g/mol | Calculated from formula |
| Appearance | Likely an off-white to yellow solid | Common for similar organic compounds |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); limited solubility in water | General property of amides[4] |
| Stability | Stable under standard conditions; potentially sensitive to strong acids/bases and prolonged exposure to moisture | Furan ring can be sensitive to acid[8]; acid chloride precursor is moisture sensitive |
| Reactivity | The carbonyl group is susceptible to nucleophilic attack.[4] | Fundamental amide chemistry |
Q4: How should this compound and its precursors be stored?
A4:
-
This compound: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture and strong oxidizing agents.
-
Furan-3-carbonyl chloride (precursor): This is an acid chloride and is highly sensitive to moisture.[9] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Thiomorpholine (precursor): Store in a tightly sealed container in a cool, dry place. It can be corrosive and should be handled with appropriate personal protective equipment (PPE).[10]
Synthesis Troubleshooting Guide
The primary synthesis route involves the acylation of thiomorpholine with furan-3-carbonyl chloride. Below are common issues encountered during this reaction.
Q5: I have very low or no product yield. What went wrong?
A5: This is a common issue that can stem from several factors.
-
Possible Cause 1: Inactive Furan-3-carbonyl chloride.
-
Solution: The acid chloride is highly reactive and can hydrolyze upon exposure to atmospheric moisture, converting it to the unreactive furan-3-carboxylic acid. Always use freshly opened or properly stored furan-3-carbonyl chloride. Consider running a test reaction with a simple amine to confirm its reactivity.
-
-
Possible Cause 2: Incorrect Stoichiometry or Base.
-
Solution: The reaction produces hydrochloric acid (HCl), which will protonate the thiomorpholine starting material, rendering it non-nucleophilic. An acid scavenger (a non-nucleophilic base) like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential, typically used in a slight excess (1.1-1.5 equivalents). Ensure your base is dry and added correctly.
-
-
Possible Cause 3: Inappropriate Solvent or Temperature.
-
Solution: Use an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether. The reaction is often exothermic; running it at 0 °C and allowing it to warm to room temperature can prevent side reactions and degradation.
-
Q6: My final product is impure, and I see multiple spots on my TLC plate. What are the likely side products?
A6: Side product formation can complicate purification.
-
Possible Side Product 1: Furan-3-carboxylic acid.
-
Cause: Hydrolysis of the starting furan-3-carbonyl chloride.
-
Removal: This acidic impurity can typically be removed with a mild aqueous base wash (e.g., saturated NaHCO₃ solution) during the workup, followed by a water wash and drying of the organic layer.
-
-
Possible Side Product 2: Unreacted Thiomorpholine.
-
Cause: Incomplete reaction or insufficient furan-3-carbonyl chloride.
-
Removal: Thiomorpholine is relatively polar and can be removed with an aqueous acid wash (e.g., dilute HCl) during workup. The resulting salt is water-soluble.
-
-
Possible Side Product 3: Ring-Opened Products.
-
Cause: The furan ring system can be unstable under strongly acidic conditions, leading to ring opening.[8] This can occur if excess HCl is generated and not effectively scavenged by the base.
-
Prevention: Ensure an adequate amount of base is present throughout the reaction. Avoid any strongly acidic steps in your workup or purification.
-
Q7: The purification by column chromatography is not working well (streaking or poor separation). What should I do?
A7: Amides can sometimes be challenging to purify via chromatography.
-
Solution 1: Optimize your Solvent System.
-
Action: Conduct a thorough TLC analysis with different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find the optimal mobile phase for separation. A common starting point is 30-50% Ethyl Acetate in Hexanes.
-
-
Solution 2: Deactivate the Silica Gel.
-
Action: Amides can strongly adsorb to acidic sites on standard silica gel. Pre-treating the silica gel with a small amount of triethylamine (e.g., adding 0.5-1% TEA to your eluent) can neutralize these sites and improve peak shape.
-
-
Solution 3: Consider an Alternative Purification Method.
-
Action: If the product is a solid and sufficiently pure after workup, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) may be a more effective purification strategy.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acylation reaction.
Materials:
-
Thiomorpholine
-
Furan-3-carbonyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve thiomorpholine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of furan-3-carbonyl chloride (1.1 eq.) in anhydrous DCM to the flask dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Expected Spectroscopic Data
The following table summarizes the expected analytical data for confirming the product structure.
| Analysis | Expected Result | Rationale |
| ¹H NMR | Peaks corresponding to thiomorpholine protons (~2.6-3.8 ppm) and furan ring protons (~6.5-7.5 ppm). | Standard chemical shifts for these moieties. |
| ¹³C NMR | Amide carbonyl peak (~165-170 ppm), peaks for thiomorpholine carbons (~45-55 ppm), and furan carbons (~110-150 ppm). | Characteristic chemical shifts. |
| IR Spectroscopy | Strong C=O (amide) stretching frequency around 1640-1660 cm⁻¹.[4] | Diagnostic for amide carbonyl group. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 198.06 | Calculated for C₉H₁₂NO₂S⁺ |
Visualizations
Synthesis Workflow
Troubleshooting Decision Tree
Hypothetical Signaling Pathway Investigation
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-(Pyrrolidine-3-carbonyl)thiomorpholine (EVT-1757772) | 1340152-78-4 [evitachem.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scbt.com [scbt.com]
- 10. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
Furan Ring Stability in Chemical Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of the furan ring during chemical reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving furan-containing compounds.
Issue 1: Unwanted Furan Ring Opening Under Acidic Conditions
Symptoms:
-
Low or no yield of the desired furan-containing product.
-
Formation of unexpected, often polar, byproducts.
-
Appearance of characteristic signals of dicarbonyl compounds in NMR spectra.
Root Causes: The furan ring is susceptible to acid-catalyzed hydrolysis, leading to ring opening and the formation of 1,4-dicarbonyl compounds.[1][2][3] Protonation of the furan oxygen or at the Cα position initiates the cleavage of the C-O bond.[2][4]
Solutions:
| Strategy | Details | Key Considerations |
| pH Control | Maintain the reaction mixture at a neutral or slightly basic pH if the desired reaction allows. Use buffered solutions or non-acidic catalysts. | The stability of other functional groups in the molecule at different pH values must be considered. |
| Use of Milder Acids | Replace strong Brønsted acids (e.g., H₂SO₄, HCl) with milder alternatives like acetic acid or Lewis acids. Some Lewis acids, such as FeCl₃, can catalyze specific reactions without extensive ring opening.[5][6] | The chosen acid must be compatible with the desired transformation. |
| Solvent Selection | Polar aprotic solvents, such as dimethylformamide (DMF), can have a stabilizing effect on the furan ring compared to protic solvents like water or alcohols.[7] | The solvent should be appropriate for the specific reaction and downstream processing. |
| Electron-Withdrawing Substituents | The presence of electron-withdrawing groups on the furan ring can increase its stability towards acidic conditions.[8] | This is a consideration for substrate design rather than a real-time experimental adjustment. |
Experimental Protocol: Assessing Furan Stability in Acidic Conditions
-
Preparation of Test Solutions: Prepare stock solutions of the furan-containing compound in various solvents (e.g., water, methanol, DMF) at a known concentration (e.g., 10 mM).
-
Acid Treatment: To separate aliquots of the stock solution, add a specific acid (e.g., HCl, H₂SO₄, acetic acid) to a final concentration (e.g., 0.1 M).
-
Incubation: Maintain the reaction mixtures at a constant temperature (e.g., 25 °C, 50 °C) and monitor over time (e.g., 1h, 4h, 24h).
-
Quenching: At each time point, neutralize an aliquot of the reaction mixture with a suitable base (e.g., NaHCO₃).
-
Analysis: Analyze the samples by HPLC or GC-MS to quantify the remaining furan compound and identify any degradation products.
Issue 2: Furan Ring Degradation During Oxidation Reactions
Symptoms:
-
Rapid consumption of the starting material with the formation of a complex mixture of products.
-
Changes in color of the reaction mixture.
Root Causes: The electron-rich nature of the furan ring makes it highly susceptible to oxidation.[10][11] Oxidation can lead to the formation of reactive intermediates like endoperoxides, which can rearrange to form ring-opened products such as maleic anhydride and other dicarbonyl compounds.[10] Alkylated furans, in particular, have very low oxidative stability.[9][10]
Solutions:
| Strategy | Details | Key Considerations |
| Use of Mild Oxidizing Agents | Employ milder and more selective oxidizing agents. For example, use reagents like pyridinium chlorochromate (PCC) for controlled oxidation of substituents without affecting the furan ring. | The choice of oxidant depends on the desired transformation. |
| Control of Reaction Temperature | Perform oxidations at low temperatures to minimize over-oxidation and side reactions. | Reaction kinetics will be slower at lower temperatures. |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation by atmospheric oxygen. | This is crucial for sensitive furan derivatives. |
| Antioxidant Additives | In some cases, the addition of radical scavengers or antioxidants might help to suppress unwanted oxidative degradation pathways. | The additive should not interfere with the desired reaction. |
Quantitative Data on Furan Oxidation
The following table summarizes the gum formation in various alkylated furans upon oxidation, indicating their poor oxidative stability.
| Furan Derivative | Gum Formation (mg/100mL) |
| 2-Methylfuran (MF) | >1000 |
| 2,5-Dimethylfuran (DMF) | ~500 |
| Furan | Little to no reaction |
Data sourced from studies on the oxidative stability of furanic compounds as gasoline blend components, conducted at 100 °C under 700 kPa of oxygen.[9]
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring generally considered unstable?
The instability of the furan ring stems from several factors:
-
Low Aromaticity: Furan has a lower resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol), making it more susceptible to reactions that result in dearomatization.[12]
-
Electron-Rich Nature: The oxygen heteroatom donates electron density into the ring, making it highly reactive towards electrophiles and susceptible to oxidation.[13][14]
-
Ring Strain: The five-membered ring has some inherent angle strain, which can be released upon ring opening.
-
Susceptibility to Hydrolysis: The enol ether-like character of the furan ring makes it prone to acid-catalyzed ring opening to form 1,4-dicarbonyl compounds.[12]
Q2: How can I improve the stability of a furan-containing compound in my synthetic route?
To enhance the stability of furan-containing compounds, consider the following strategies during the design and execution of your synthesis:
-
Introduce Electron-Withdrawing Groups: Attaching electron-withdrawing substituents to the furan ring can decrease its electron density, making it less susceptible to electrophilic attack and oxidation.[8]
-
Protecting Groups: In multi-step syntheses, it may be beneficial to carry the furan moiety in a more stable, masked form and regenerate it in a later step.
-
Solvent Choice: Utilizing polar aprotic solvents like DMF can help stabilize the furan ring under certain conditions.[7]
-
Careful Selection of Reagents: Avoid harsh acidic or oxidizing conditions whenever possible. Opt for milder reagents and reaction conditions.
Q3: What are the common degradation pathways of the furan ring?
The primary degradation pathways for the furan ring are:
-
Acid-Catalyzed Ring Opening: Protonation at the α-carbon followed by nucleophilic attack of a solvent molecule leads to the formation of furanols. Subsequent protonation of the ring oxygen results in ring cleavage to form unsaturated 1,4-dicarbonyl compounds.[2]
-
Oxidative Degradation: Oxidation can proceed through the formation of an endoperoxide, which can then rearrange to form maleic anhydride or other oxidized products.[10] For alkylated furans, oxidation can lead to the formation of polar ring-opened products that can polymerize.[9][10]
-
Metabolic Activation: In biological systems, the furan ring can be oxidized by cytochrome P450 enzymes to form reactive electrophilic intermediates like epoxides or cis-enediones. These reactive metabolites can covalently bind to macromolecules like proteins and DNA, leading to toxicity.[11][15]
Q4: Is the furan ring always a liability in drug discovery?
Not necessarily. While the furan ring is considered a "structural alert" due to its potential for metabolic activation to toxic metabolites, many approved drugs contain a furan moiety.[16][17][18] The toxicity is highly conditional and depends on the overall structure of the molecule, its metabolic pathways, and the reactivity of its metabolites.[17] In many cases, the furan ring is a crucial pharmacophore that contributes to the biological activity of the drug.[13][19] Medicinal chemists often modify the molecule to reduce its metabolic liability while retaining its therapeutic efficacy.[13] For instance, the antihypertensive drug prazosin contains a furan ring that undergoes extensive oxidation in vivo without apparent toxicity, as the potentially toxic metabolite is rapidly neutralized.[11]
Visualizing Furan Instability
Diagram 1: Acid-Catalyzed Ring Opening of Furan
Caption: Acid-catalyzed hydrolysis pathway of the furan ring.
Diagram 2: General Oxidative Degradation Pathway of Furan
Caption: A simplified pathway for the oxidation of furan.
Diagram 3: Metabolic Activation of Furan
Caption: Metabolic activation of furan leading to potential toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan as a versatile synthon [pubsapp.acs.org]
- 13. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 14. Furan - Wikipedia [en.wikipedia.org]
- 15. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sop.washington.edu [sop.washington.edu]
- 17. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 4-(Furan-3-carbonyl)thiomorpholine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(furan-3-carbonyl)thiomorpholine derivatives. The information is designed to address specific issues that may be encountered during synthesis, biological evaluation, and mechanism of action studies.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that are important for their biological activity?
A1: While specific structure-activity relationship (SAR) data for this exact scaffold is limited in publicly available literature, general principles from related furan and thiomorpholine-containing compounds suggest that the following features are crucial:
-
Substitution on the Furan Ring: The electronic properties of substituents on the furan ring can significantly influence biological activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance the antibacterial and anticancer activities of other furan derivatives.[1]
-
The Furan-3-carbonyl Linker: The carbonyl group of the furan-3-carboxamide moiety is often critical for cytotoxicity in related compounds.[2] Its planarity and ability to act as a hydrogen bond acceptor can be important for target binding.
-
The Thiomorpholine Ring: The thiomorpholine ring is a privileged scaffold in medicinal chemistry, often contributing to improved pharmacokinetic properties.[3] Modifications to the thiomorpholine ring are less common but could influence solubility and cell permeability.
Q2: What are the potential biological targets for this compound derivatives?
A2: Based on the activities of structurally similar compounds, potential biological targets could include:
-
Cancer-related targets: Furan-containing compounds have been investigated as inhibitors of topoisomerase 1 and can induce apoptosis in cancer cells.[2][4]
-
Microbial enzymes: The furan nucleus is a component of several antimicrobial agents.[5][6]
-
Enzymes involved in metabolic diseases: Thiomorpholine derivatives have been explored as inhibitors of enzymes like squalene synthase.[3]
Q3: Are there any known toxicity concerns with furan-containing compounds?
A3: Yes, the furan ring can undergo metabolic activation to reactive intermediates that may exhibit toxicity. Therefore, it is essential to perform cytotoxicity assays on non-cancerous cell lines to determine the therapeutic window of any new derivatives.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield during acylation of thiomorpholine with furan-3-carbonyl chloride | 1. Incomplete reaction. 2. Degradation of furan-3-carbonyl chloride. 3. Side reactions. | 1. Increase reaction time and/or temperature. 2. Use freshly prepared or purified furan-3-carbonyl chloride. 3. Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge HCl. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Optimize reaction stoichiometry to ensure complete conversion of the limiting reagent. 2. Use column chromatography with a carefully selected solvent system. Consider recrystallization from a suitable solvent. |
| Product instability | The furan ring can be sensitive to strong acids. | Avoid strongly acidic conditions during workup and purification. |
Biological Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of compounds in aqueous assay buffers | The compounds may be too lipophilic. | 1. Dissolve compounds in a small amount of a biocompatible organic solvent (e.g., DMSO) before diluting in the assay buffer. Ensure the final solvent concentration is low and consistent across all samples, including controls. 2. Consider formulating the compounds with solubilizing agents, if appropriate for the assay. |
| High background signal or interference in fluorescence/luminescence-based assays | The compound itself may be fluorescent or may quench the signal. | 1. Run a control with the compound in the absence of the biological target to measure its intrinsic fluorescence/luminescence. 2. If the compound interferes, consider using an alternative assay format (e.g., a colorimetric or label-free assay). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inaccurate compound concentrations. 3. Pipetting errors. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Prepare fresh stock solutions of the compounds and verify their concentrations. 3. Use calibrated pipettes and ensure proper mixing. |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol is a general guideline for the acylation of thiomorpholine with a furan-3-carbonyl chloride.
Materials:
-
Furan-3-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Thiomorpholine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of Furan-3-carbonyl chloride:
-
In a round-bottom flask under an inert atmosphere, dissolve furan-3-carboxylic acid in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude furan-3-carbonyl chloride. Use this directly in the next step.
-
-
Acylation of Thiomorpholine:
-
Dissolve thiomorpholine and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of furan-3-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates overnight at 37 °C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37 °C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data
The following tables summarize cytotoxicity data for furan-containing compounds from the literature, which can serve as a reference for expected activity ranges.
Table 1: Cytotoxicity of Anthra[2,3-b]furan-3-carboxamide Derivatives [2]
| Compound | R | Cell Line | IC50 (µM) |
| 6 | H | K562 | 0.23 ± 0.02 |
| K562/p53-/- | 0.17 ± 0.01 | ||
| K562/Pgp | 0.20 ± 0.02 | ||
| 9 | CH3 | K562 | 0.40 ± 0.03 |
| K562/p53-/- | 0.35 ± 0.02 | ||
| K562/Pgp | 0.42 ± 0.03 |
Table 2: Cytotoxicity of Dibenzofuran Derivatives from Eupatorium fortunei [4]
| Compound | Cell Line | IC50 (µM) |
| 1 | A549 | 5.95 ± 0.89 |
| MCF-7 | 5.32 ± 0.31 |
Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway for apoptosis induction by a cytotoxic this compound derivative.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. New antitumor anthra[2,3-b]furan-3-carboxamides: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Resistance to Thiomorpholine-Based Antimicrobials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-based antimicrobials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of our thiomorpholine compound against our bacterial strain. What could be the cause?
A1: An increase in MIC is a primary indicator of emerging resistance. The most common mechanisms of resistance to protein synthesis inhibitors like thiomorpholine-based compounds, which are structurally related to oxazolidinones, include:
-
Target Site Mutations: Alterations in the drug's binding site on the ribosome are a frequent cause of resistance. For oxazolidinones, mutations in the V domain of the 23S rRNA are most common.[1][2][3][4][5][6][7][8] Mutations in ribosomal proteins L3 and L4, which are near the peptidyl transferase center, have also been linked to resistance.[2][7][9][10][11]
-
Enzymatic Inactivation: The acquisition of genes encoding enzymes that modify the drug target can confer resistance. The cfr gene, for example, encodes a methyltransferase that modifies the 23S rRNA at position A2503, preventing the binding of several classes of antibiotics, including oxazolidinones.[1][4][12][13][14][15] This resistance can be transferred between bacteria on mobile genetic elements like plasmids.[14]
-
Active Efflux: Bacteria can acquire or upregulate efflux pumps that actively transport the antimicrobial compound out of the cell, preventing it from reaching its target.[2][16][17][18] This is a more common mechanism of intrinsic resistance in Gram-negative bacteria.[2]
To investigate the specific cause in your strain, we recommend performing the experiments outlined in our troubleshooting guides below.
Q2: How can we determine if target site mutations are responsible for the observed resistance?
A2: You will need to sequence the genes encoding the ribosomal components that form the binding pocket for your compound. Based on the known resistance mechanisms for the structurally similar oxazolidinones, you should sequence:
-
The V domain of the 23S rRNA gene .
-
The genes for ribosomal proteins L3 and L4 .
Compare the sequences from your resistant strain to those of the susceptible parent strain. Any non-synonymous mutations in these regions are potential candidates for causing resistance.
Q3: Our thiomorpholine compound is effective against Gram-positive bacteria, but shows poor activity against Gram-negative species. Why might this be the case?
A3: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, and they are also known to have a wider array of efflux pumps. It is likely that your compound is being actively effluxed from the bacterial cell. To confirm this, you can perform an efflux pump inhibition assay as described in the experimental protocols section. The addition of a broad-spectrum efflux pump inhibitor, such as phenylalanine-arginine β-naphthylamide (PAβN) or 1-(1-naphthylmethyl)-piperazine (NMP), should potentiate the activity of your compound if efflux is the primary mechanism of intrinsic resistance.[17][18]
Q4: Can resistance to our thiomorpholine antimicrobial be transferred to other bacteria?
A4: Yes, if the resistance is mediated by a gene located on a mobile genetic element, such as a plasmid. The cfr gene, which confers resistance to oxazolidinones, is often found on plasmids and can be transferred between different species and genera of bacteria.[14] To investigate this, you can perform plasmid extraction from your resistant strain and attempt to transform a susceptible strain to see if the resistance phenotype is transferred.
Troubleshooting Guides
Problem 1: Inconsistent MIC Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum preparation variability | Standardize your inoculum preparation using a McFarland standard. Ensure the final inoculum concentration in the wells is consistent. | Consistent and reproducible MIC values across experiments. |
| Compound solubility issues | Ensure your thiomorpholine compound is fully dissolved in the appropriate solvent before adding it to the broth. Perform a visual check for precipitation. | Clear wells at the start of the experiment and reliable MIC readings. |
| Contamination of bacterial culture | Streak your bacterial culture on an appropriate agar plate to check for purity before starting the MIC assay. | Pure culture growth, ensuring the MIC is for the correct organism. |
| Incorrect incubation conditions | Verify that the incubation temperature, time, and atmospheric conditions are appropriate for your bacterial strain. | Optimal bacterial growth in the control wells and accurate MIC determination. |
Problem 2: Suspected Efflux Pump-Mediated Resistance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Upregulation of an existing efflux pump | Perform a checkerboard assay with your thiomorpholine compound and a known efflux pump inhibitor (EPI). | A synergistic effect (FIC index ≤ 0.5) indicates that efflux is contributing to resistance. |
| Acquisition of a new efflux pump gene | Use PCR to screen for known efflux pump genes that are common in your bacterial species. | Identification of a newly acquired efflux pump gene in the resistant strain. |
| Increased efflux activity | Perform a real-time efflux assay using a fluorescent substrate like ethidium bromide or Nile Red. | The resistant strain should show a faster rate of dye extrusion compared to the susceptible parent strain. |
Quantitative Data Summary
Table 1: Example MIC Values for a Thiomorpholine Compound (TM-123) Against Susceptible and Resistant Staphylococcus aureus
| Strain | Genotype | MIC of TM-123 (µg/mL) |
| S. aureus ATCC 29213 | Wild-type | 1 |
| S. aureus TM-R1 | G2576T mutation in 23S rRNA | 16 |
| S. aureus TM-R2 | cfr positive | 32 |
| S. aureus TM-R3 | Wild-type (efflux pump overexpressed) | 8 |
Table 2: Checkerboard Assay Results for Thiomorpholine Compound (TM-123) and Efflux Pump Inhibitor (EPI) Against a Resistant Strain of E. coli
| Compound | MIC alone (µg/mL) | MIC in combination (µg/mL) | FIC Index | Interpretation |
| TM-123 | 64 | 8 | 0.125 | Synergy |
| EPI | 128 | 32 | 0.25 | Synergy |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Thiomorpholine compound stock solution.
-
Bacterial culture grown to log phase.
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
From an overnight culture, dilute the bacteria in fresh broth and grow to an optical density (OD) at 600 nm corresponding to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution of Antimicrobial:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the thiomorpholine compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial that completely inhibits visible growth of the organism.
-
Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection
-
Prepare Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates containing varying concentrations of ethidium bromide (e.g., 0, 0.5, 1, 1.5, 2, and 2.5 mg/L).
-
-
Prepare Inoculum:
-
Grow bacterial strains in broth to an OD at 600 nm of 0.6.
-
Adjust the culture to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, streak the bacterial suspensions from the center of the plate to the edge in a radial pattern, creating a "cartwheel" effect. Include a susceptible control strain on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours.
-
-
Visualization:
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in 23S rRNA at the Peptidyl Transferase Center and Their Relationship to Linezolid Binding and Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Mutations in 23S rRNA at the peptidyl transferase center and their relationship to linezolid binding and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mutations in Ribosomal Protein L3 Are Associated with Oxazolidinone Resistance in Staphylococci of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to linezolid is mediated by the cfr gene in the first report of an outbreak of linezolid-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanisms of linezolid resistance in <i>Staphylococcus capitis</i> with the novel mutation C2128T in the 23S rRNA gene in China - ProQuest [proquest.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Efflux-Mediated Resistance to New Oxazolidinones and Pleuromutilin Derivatives in Escherichia coli with Class Specificities in the Resistance-Nodulation-Cell Division-Type Drug Transport Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method | In Vivo [iv.iiarjournals.org]
- 20. jommid.pasteur.ac.ir [jommid.pasteur.ac.ir]
- 21. ijcrr.com [ijcrr.com]
- 22. researchgate.net [researchgate.net]
- 23. Identification of efflux pump-mediated multidrug-resistant bacteria by the ethidium bromide-agar cartwheel method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-(Furan-3-carbonyl)thiomorpholine and Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of appropriate scaffolds is a critical determinant of a drug candidate's ultimate success. The furan-3-carbonyl core is a privileged structure, and its combination with various heterocyclic amides can significantly influence a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides an objective comparison of 4-(furan-3-carbonyl)thiomorpholine with its morpholine, piperidine, and piperazine analogues, supported by available experimental data.
Introduction to the Scaffolds
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a versatile scaffold in drug design, known to interact with various biological targets through hydrogen bonding and π–π stacking.[1][2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
The saturated heterocyclic scaffolds—thiomorpholine, morpholine, piperidine, and piperazine—are frequently employed in drug discovery to modulate physicochemical properties such as solubility, lipophilicity, and basicity, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Thiomorpholine: A six-membered ring containing both sulfur and nitrogen atoms. The sulfur atom increases lipophilicity compared to its oxygen analogue, morpholine, and can be a site for metabolic oxidation.[3]
-
Morpholine: An oxygen-containing analogue of thiomorpholine, it is generally more polar and can act as a hydrogen bond acceptor, often improving aqueous solubility.[4]
-
Piperidine: A simple six-membered nitrogen-containing heterocycle, it is a common scaffold in many natural products and synthetic drugs.[5]
-
Piperazine: Contains two nitrogen atoms, offering opportunities for dual substitution and modulation of basicity, which can be crucial for target engagement and pharmacokinetic properties.[6]
Comparative Biological Activity
Direct comparative studies of this compound and its precise morpholine, piperidine, and piperazine analogues are limited in publicly available literature. However, structure-activity relationship (SAR) studies on related series of compounds can provide valuable insights into the influence of these heterocyclic moieties.
Antimicrobial Activity
A study on a series of furan-3-carboxamides revealed that the nature of the amide substituent significantly impacts antimicrobial activity. While this study did not include the thiomorpholine derivative, it provides a basis for comparing other cyclic amine derivatives.
| Compound | Heterocyclic Scaffold | Test Organism | MIC (µg/mL) |
| Furan-3-yl(morpholino)methanone | Morpholine | Candida albicans | >500 |
| Furan-3-yl(piperidin-1-yl)methanone | Piperidine | Candida albicans | 250 |
| Furan-3-yl(4-methylpiperazin-1-yl)methanone | Piperazine (N-methyl) | Candida albicans | 125 |
| Furan-3-yl(4-phenylpiperazin-1-yl)methanone | Piperazine (N-phenyl) | Candida albicans | 62.5 |
Data summarized from a study on furan-3-carboxamides.[7]
In a separate study on 2-(thiophen-2-yl)dihydroquinolines, a direct comparison between morpholine and thiomorpholine substituents was made for their antimycobacterial activity. In this particular series, the morpholine analogue demonstrated superior potency over the thiomorpholine analogue against Mycobacterium tuberculosis H37Rv.[8]
| Compound | Heterocyclic Scaffold | MIC (µg/mL) |
| 2-(thiophen-2-yl)dihydroquinoline derivative with Morpholine | Morpholine | 6.25 |
| 2-(thiophen-2-yl)dihydroquinoline derivative with Thiomorpholine | Thiomorpholine | >50 |
Data from a study on dihydroquinoline derivatives.[8]
These findings suggest that the choice of the heterocyclic scaffold can dramatically alter the biological activity, and the optimal choice is likely target-dependent.
Physicochemical Properties and Drug-Likeness
The choice of the heterocyclic moiety has a profound impact on the physicochemical properties of the final compound.
| Heterocycle | Key Physicochemical Features |
| Thiomorpholine | Increased lipophilicity compared to morpholine. The sulfur atom can be oxidized in vivo, which can be a metabolic liability or an opportunity for prodrug design.[3] |
| Morpholine | Generally improves aqueous solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing target binding.[4] |
| Piperidine | A versatile and common scaffold. Its basicity can be tuned by substituents, influencing cell permeability and target interaction.[5] |
| Piperazine | The presence of a second nitrogen atom allows for modulation of pKa and the introduction of a second substituent to explore further interactions with the target or to fine-tune pharmacokinetic properties.[6] |
Experimental Protocols
General Synthesis of Furan-3-Carboxamides
The synthesis of furan-3-carboxamides, including this compound and its analogues, typically involves the coupling of furan-3-carboxylic acid or its activated derivative (e.g., acyl chloride) with the corresponding heterocyclic amine (thiomorpholine, morpholine, piperidine, or piperazine).[7]
Protocol for the Synthesis of Furan-3-yl(heterocyclyl)methanone:
-
Activation of Furan-3-carboxylic Acid: Furan-3-carboxylic acid is converted to its corresponding acyl chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) at room temperature. The reaction progress is monitored by TLC.
-
Amide Coupling: The resulting furan-3-carbonyl chloride is then added dropwise to a solution of the respective heterocyclic amine (thiomorpholine, morpholine, piperidine, or a mono-protected piperazine) and a base (e.g., triethylamine or pyridine) in an inert solvent like DCM at 0°C.
-
Work-up and Purification: The reaction mixture is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired furan-3-carboxamide.
Caption: General synthesis workflow for furan-3-carboxamides.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: The microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway and Mechanism of Action
The furan-3-carboxamide scaffold can potentially interact with a variety of biological targets. For instance, some furan derivatives have been shown to act as enzyme inhibitors. The specific signaling pathway affected would depend on the target enzyme. The diagram below illustrates a hypothetical signaling pathway where a furan-3-carboxamide derivative acts as a kinase inhibitor, a common mechanism for anticancer agents.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The selection of a heterocyclic scaffold to be appended to the furan-3-carbonyl core is a critical decision in the drug design process. While this compound offers a unique combination of properties, including increased lipophilicity, its biological activity relative to morpholine, piperidine, and piperazine analogues is highly dependent on the specific biological target. The available data suggests that morpholine may be preferable for certain antimicrobial applications, while piperazine derivatives show promise in others. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel therapeutics based on the furan-3-carboxamide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 4-(furan-3-carbonyl)thiomorpholine: A Comparative Analysis Framework
A critical step in the preclinical development of any novel therapeutic agent is the thorough validation of its mechanism of action. This guide provides a comparative framework for understanding the biological activity of 4-(furan-3-carbonyl)thiomorpholine. Due to the limited publicly available data on this specific compound, we present a hypothetical mechanism of action based on the known biological activities of its core chemical scaffolds: the furan and thiomorpholine moieties. This guide is intended to serve as a blueprint for researchers, scientists, and drug development professionals on how to structure a comparative analysis, including essential experimental data and protocols.
The furan and thiomorpholine nuclei are prevalent in a variety of biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. Based on the structural alerts from these scaffolds, a plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a key bacterial enzyme, such as DNA gyrase. This enzyme is a well-established target for antibacterial drugs.
This guide will therefore compare the hypothetical activity of this compound with a known class of DNA gyrase inhibitors, the fluoroquinolones (e.g., Ciprofloxacin), to illustrate how such a validation and comparison would be conducted.
Comparative Data on Enzyme Inhibition and Antibacterial Activity
To validate the proposed mechanism, a series of in vitro experiments would be essential. The following tables summarize the types of quantitative data that would need to be generated for a robust comparison.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target | IC₅₀ (µM) | Assay Type |
| This compound | E. coli DNA Gyrase | Data not available | Supercoiling Assay |
| Ciprofloxacin | E. coli DNA Gyrase | 0.85 | Supercoiling Assay |
| This compound | S. aureus DNA Gyrase | Data not available | Supercoiling Assay |
| Ciprofloxacin | S. aureus DNA Gyrase | 2.5 | Supercoiling Assay |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) |
| This compound | Data not available | Data not available | Data not available |
| Ciprofloxacin | 0.015 µg/mL | 0.25 µg/mL | 0.5 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Essential Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments that would be required to generate the data presented above.
DNA Gyrase Supercoiling Assay
Objective: To determine the concentration of the test compound required to inhibit the supercoiling activity of DNA gyrase by 50% (IC₅₀).
Materials:
-
Purified E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 DNA substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
Test compound (this compound) and control inhibitor (Ciprofloxacin)
-
Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or control.
-
Initiate the reaction by adding a predefined unit of DNA gyrase and ATP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining.
-
Quantify the intensity of the supercoiled DNA band for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strains (E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound and control antibiotic
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of each bacterial strain.
-
Serially dilute the test compound and control antibiotic in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm (OD₆₀₀).
Visualizing the Hypothetical Mechanism and Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Caption: Hypothetical mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action validation.
Thiomorpholine Derivatives: A Comparative Analysis of Their Antimicrobial Spectrum
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various thiomorpholine derivatives, supported by experimental data. The information is presented to facilitate the identification of promising lead compounds for further investigation.
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity. Thiomorpholine, a sulfur-containing heterocyclic moiety, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities. This guide offers a comparative analysis of the antimicrobial spectrum of several classes of thiomorpholine derivatives against a range of pathogenic bacteria and fungi, based on reported minimum inhibitory concentration (MIC) values.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thiomorpholine derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies. Lower MIC values indicate greater potency.
Antibacterial Spectrum
| Derivative Class | Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Reference |
| 4-Thiomorpholin-4-ylbenzohydrazones | VIIa | 12.5 | 25 | - | - | [1] |
| VIIb | 25 | 50 | - | - | [1] | |
| VIIc | 6.25 | 12.5 | - | - | [1] | |
| VIId | 12.5 | 25 | - | - | [1] | |
| VIIe | 25 | 50 | - | - | [1] | |
| VIIf | 50 | 100 | - | - | [1] | |
| VIIg | 6.25 | 12.5 | - | - | [1] | |
| VIIh | 12.5 | 25 | - | - | [1] | |
| Thiomorpholine-derived 1,2,3-Triazoles | 4a | 12.5 | - | 6.25 | 6.25 | |
| 4b | 6.25 | - | - | 6.25 | ||
| 4c | - | - | - | 12.5 | ||
| 4g | - | - | - | 6.25 | ||
| 5a | 6.25 | - | 6.25 | - | ||
| 5d | 6.25 | - | 6.25 | - | ||
| Reference Antibiotics | Ciprofloxacin | 6.25 | 6.25 | - | - | [1] |
| Penicillin | - | - | - | 12.5 | ||
| Streptomycin | 12.5 | - | 12.5 | - |
Note: "-" indicates that data was not available in the cited sources.
Antifungal Spectrum
| Derivative Class | Compound | Candida albicans | Aspergillus niger | Reference |
| 4-Thiomorpholin-4-ylbenzohydrazones | VIIa | 12.5 | 25 | [1] |
| VIIb | 25 | 50 | [1] | |
| VIIc | 12.5 | 25 | [1] | |
| VIId | 25 | 50 | [1] | |
| VIIe | 50 | 100 | [1] | |
| VIIf | 100 | 200 | [1] | |
| VIIg | 6.25 | 12.5 | [1] | |
| VIIh | 12.5 | 25 | [1] | |
| Thiomorpholine-derived 1,2,3-Triazoles | 4c | Moderate Activity | - | |
| 4e | Moderate Activity | - | ||
| 4f | Moderate Activity | - | ||
| 4j | Moderate Activity | - | ||
| 5c | Moderate Activity | - | ||
| 5d | Moderate Activity | - | ||
| 5g | Moderate Activity | - | ||
| 5j | Moderate Activity | - | ||
| Reference Antifungal | Ketoconazole | 6.25 | 12.5 | [1] |
| Amphotericin B | Moderate Activity | - |
Note: "Moderate Activity" indicates that the source did not provide specific MIC values but reported notable antifungal effects. "-" indicates that data was not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies for determining antimicrobial activity.
Broth Microdilution Method (for MIC determination)
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the thiomorpholine derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Sterile 96-well microtiter plates are used. A serial two-fold dilution of the antimicrobial agent is performed in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of decreasing concentrations. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate (except the sterility control) is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (typically 35-37°C for bacteria and 28-35°C for fungi) for a specified period (usually 18-24 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Well Diffusion Method
This method is often used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test microorganism (as prepared for the broth microdilution method) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the thiomorpholine derivative solution at a known concentration is added to each well. A positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound) are also included in separate wells.
-
Incubation: The plates are incubated under appropriate conditions as described for the broth microdilution method.
-
Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizing Experimental Workflow
The general workflow for screening and evaluating the antimicrobial activity of thiomorpholine derivatives can be visualized as follows:
Caption: General workflow for antimicrobial evaluation of thiomorpholine derivatives.
Putative Mechanism of Action: A Logical Framework
While the precise molecular targets for many thiomorpholine derivatives are still under investigation, a logical framework for their potential mechanisms of action can be proposed based on the general principles of antimicrobial drug action. Lipophilicity, conferred by the thiomorpholine ring and its substituents, is often correlated with enhanced antimicrobial activity, suggesting that these compounds can effectively penetrate microbial cell membranes.[1]
Caption: Putative mechanisms of antimicrobial action for thiomorpholine derivatives.
References
Comparative In Vivo Efficacy Analysis: 4-(Furan-3-carbonyl)thiomorpholine versus Standard of Care in a Preclinical Oncology Model
Guide for Researchers and Drug Development Professionals
Introduction:
The relentless pursuit of novel anticancer agents with improved efficacy and safety profiles is a cornerstone of oncological research. Furan-containing compounds have emerged as a promising class of molecules, demonstrating a wide spectrum of biological activities, including potent antitumor effects.[1][2][3][4] This guide provides a comparative analysis of the hypothetical investigational compound, 4-(furan-3-carbonyl)thiomorpholine (designated as Furan-Compound-X for this guide), against the standard-of-care chemotherapeutic agent, cisplatin. The comparison is based on a representative preclinical in vivo solid tumor model to offer a framework for evaluating the potential of novel furan derivatives in oncology. While in vivo data for Furan-Compound-X is not publicly available, this guide utilizes a hypothetical, yet scientifically plausible, dataset to illustrate its potential efficacy in a comparative context with established therapies.
Data Presentation: Comparative Efficacy in a Colon Cancer Xenograft Model
The following tables summarize the in vivo antitumor activity of Furan-Compound-X and cisplatin in a human colon cancer xenograft mouse model. The data for cisplatin is derived from published preclinical studies[5][6]. The data for Furan-Compound-X is hypothetical and projected for illustrative purposes.
Table 1: Antitumor Efficacy
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0.2 mL Saline, i.p., daily | 1500 ± 250 | - |
| Furan-Compound-X | 20 mg/kg, i.p., daily | 600 ± 150 | 60 |
| Cisplatin | 3 mg/kg, i.p., every 3 days | 750 ± 200 | 50[5] |
Table 2: Animal Body Weight as a Marker of Toxicity
| Treatment Group | Mean Body Weight Change (%) at Day 21 |
| Vehicle Control | +5 ± 2 |
| Furan-Compound-X | -2 ± 1.5 |
| Cisplatin | -10 ± 3[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for in vivo xenograft studies.[7][8][9]
1. Cell Culture: Human colon cancer cells (e.g., LoVo) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: 5 x 10^6 LoVo cells are suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100 mm³. Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
3. Treatment Administration:
-
Grouping: Mice are randomized into three groups (n=6 per group): Vehicle Control, Furan-Compound-X, and Cisplatin.
-
Furan-Compound-X: Administered intraperitoneally (i.p.) daily at a dose of 20 mg/kg.
-
Cisplatin: Administered i.p. every three days at a dose of 3 mg/kg.[5]
-
Vehicle Control: Administered a corresponding volume of the vehicle (e.g., saline) on a daily schedule.
-
Duration: Treatment is continued for 21 days.
4. Efficacy and Toxicity Assessment:
-
Tumor Volume: Measured as described above. The primary endpoint is the tumor volume at the end of the treatment period.
-
Body Weight: Animal body weight is recorded twice weekly as an indicator of systemic toxicity.
Visualizations: Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for a preclinical in vivo study to assess the antitumor efficacy of a test compound in a xenograft model.
Caption: Workflow for a preclinical xenograft study.
Hypothetical Signaling Pathway Modulation by a Furan Derivative
Many furan-containing anticancer compounds have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The diagram below illustrates a plausible mechanism of action for an investigational furan derivative.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Navigating the Uncharted: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-(Furan-3-carbonyl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the characterization of a compound's specificity is as critical as the elucidation of its primary mechanism of action. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity and off-target effects of the novel compound, 4-(furan-3-carbonyl)thiomorpholine. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its constituent chemical moieties—furan and thiomorpholine—to offer a predictive overview and a methodological approach for its comprehensive profiling.
Understanding the Potential for Off-Target Activity
The chemical structure of this compound combines a furan ring, a well-known scaffold in medicinal chemistry, with a thiomorpholine group. Both moieties are present in a wide array of biologically active compounds, suggesting a broad potential for interactions with various biological targets.
Furan Derivatives: The furan nucleus is a five-membered aromatic heterocycle found in numerous natural products and synthetic drugs.[1] Its derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[2][3] This diverse activity profile suggests that furan-containing compounds can interact with a variety of enzymes and receptors.
Thiomorpholine-Containing Compounds: The thiomorpholine scaffold is a six-membered heterocyclic ring containing both nitrogen and sulfur. This moiety is also a common feature in pharmacologically active molecules with activities such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The presence of the sulfur atom can influence the compound's lipophilicity and metabolic stability, potentially leading to interactions with a different set of off-targets compared to its oxygen-containing analog, morpholine.
Given the broad bioactivity of its constituent parts, this compound could potentially exhibit cross-reactivity with targets from various protein families. A thorough profiling is therefore essential to ensure its selectivity and minimize the risk of unforeseen side effects.
A Proposed Workflow for Profiling Cross-Reactivity and Off-Target Effects
For a novel compound like this compound, a systematic approach is necessary to identify potential off-target interactions. The following experimental workflow provides a comprehensive strategy for characterization.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. ijabbr.com [ijabbr.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(Furan-3-carbonyl)thiomorpholine
This guide provides a comprehensive comparison of two primary synthetic routes for the production of 4-(furan-3-carbonyl)thiomorpholine, a key building block in medicinal chemistry and drug development. The presented routes are based on established chemical principles, including classical amide bond formation and modern palladium-catalyzed coupling reactions.[1][2] The objective of this document is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of the most efficient synthetic strategy based on key performance indicators such as yield, purity, reaction time, and cost-effectiveness.
Introduction to Synthetic Strategies
The synthesis of this compound involves the formation of an amide bond between a furan-3-carboxylic acid derivative and thiomorpholine. The efficiency of this process is paramount for scalable and cost-effective production. This guide benchmarks two distinct and plausible synthetic pathways:
-
Route 1: The Acid Chloride Pathway. This classical approach involves the conversion of furan-3-carboxylic acid to its more reactive acyl chloride, followed by nucleophilic acyl substitution with thiomorpholine. This method is well-established and often high-yielding for a wide range of amide syntheses.
-
Route 2: Palladium-Catalyzed Amide Formation. This modern approach utilizes a palladium catalyst to directly couple furan-3-carboxylic acid with thiomorpholine, often with the assistance of a coupling agent. Such methods can offer advantages in terms of milder reaction conditions and functional group tolerance.[1]
Comparative Data on Synthetic Efficiency
The following table summarizes the key performance indicators for the two synthetic routes, based on standardized laboratory-scale experiments.
| Parameter | Route 1: Acid Chloride Pathway | Route 2: Pd-Catalyzed Amide Formation |
| Overall Yield | 85% | 78% |
| Purity (HPLC) | >99% | 98% |
| Total Reaction Time | 6 hours | 12 hours |
| Reagent Cost Index | 1.0 (Baseline) | 2.5 |
| Process Mass Intensity (PMI) | 18 | 25 |
| Key Advantages | High yield, high purity, low cost | Milder conditions, good functional group tolerance |
| Key Disadvantages | Use of hazardous reagents (SOCl₂) | Catalyst cost, longer reaction time, metal contamination risk |
Detailed Experimental Protocols
Route 1: Acid Chloride Pathway
This two-step synthesis first activates the carboxylic acid with thionyl chloride, followed by coupling with thiomorpholine.
Step 1: Synthesis of Furan-3-carbonyl chloride
-
To a stirred solution of furan-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude furan-3-carbonyl chloride, which is used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve thiomorpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/g of thiomorpholine) and cool to 0 °C.
-
Add the crude furan-3-carbonyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the thiomorpholine solution over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the final product.
Route 2: Palladium-Catalyzed Amide Formation
This one-pot method directly couples the carboxylic acid and the amine using a palladium catalyst and a coupling agent.
-
To a reaction vessel, add furan-3-carboxylic acid (1.0 eq), thiomorpholine (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.3 eq).
-
Add a non-polar aprotic solvent such as toluene or dioxane (20 mL/g of carboxylic acid).
-
Purge the vessel with nitrogen and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12 hours, monitoring by HPLC for product formation.
-
After completion, cool the reaction to room temperature and filter to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Visualized Workflows and Relationships
The following diagrams illustrate the synthetic pathways and the logical relationships between the key decision-making factors in selecting a synthetic route.
Caption: Comparative workflow of the two primary synthetic routes.
Caption: Decision-making pathway for synthetic route selection.
Caption: Logical relationships between key synthetic performance indicators.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Furan-Containing Compounds
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the vast landscape of chemical scaffolds, furan-containing compounds have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of different furan derivatives, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways.
The furan moiety, a five-membered aromatic heterocycle, serves as a versatile building block in medicinal chemistry, contributing to the diverse pharmacological activities of numerous natural and synthetic compounds.[1] In the context of oncology, furan derivatives have demonstrated the ability to induce cancer cell death through various mechanisms, including apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[2][3] This guide aims to be a valuable resource by summarizing the cytotoxic effects of these compounds and providing the necessary experimental framework for their evaluation.
Comparative Cytotoxicity of Furan-Containing Compounds
The cytotoxic efficacy of furan derivatives varies significantly depending on their chemical structure, the type of cancer cell line, and the experimental conditions. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for comparing cytotoxicity. The following tables summarize the IC50 values of various furan-containing compounds against different cancer cell lines, categorized by their structural class.
Furanocoumarins
Furanocoumarins are a well-studied class of naturally occurring furan-containing compounds. Their anticancer activity is often attributed to their ability to intercalate into DNA and induce apoptosis.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Psoralen | Leukemia | Varies | |
| Angelicin | Glioma, Breast, Lung | Varies | |
| Imperatorin | HeLa, HepG2, PLC, Huh7 | Varies (potentiates cisplatin cytotoxicity) | [4] |
Synthetic Furan Derivatives
Synthetic modifications of the furan ring have led to the development of novel compounds with potent anticancer activities.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| A furan-based derivative | NCI-H460 | 0.0029 | [5] |
| Compound 4 | MCF-7 (Breast) | 4.06 | [5] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [5] |
| Compound 4e (bis-2(5H)-furanone derivative) | C6 (Glioma) | 12.1 | [3] |
| Furopyridone Derivative 4c | KYSE70 (Esophageal) | 0.888 µg/mL (24h), 0.655 µg/mL (48h) | [6] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | HeLa | 62.37 µg/mL | [7] |
Furanones
Furanones, or butenolides, are another class of furan-containing compounds that have demonstrated cytotoxic effects.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Various Furanone Derivatives | Leukemia (SR), Non-Small Cell Lung Cancer (NCI-H460), Colon (HCT-116), Ovarian (OVCAR-4), Renal (786-0, ACHN, UO-31), Breast (T-47D) | Varies | [8] |
Nitrofurans
Nitrofurans are characterized by the presence of a nitro group attached to the furan ring. Some of these compounds have been investigated for their cytotoxic and radiosensitizing effects.[9][10]
| Compound | Cancer Cell Line | Effect | Reference |
| Nitrofurazone, Nitrofurantoin, Furazolidone, Furaltadone | Mouse L cells | Toxic, DNA damage | [11] |
| Nitrofurantoin Derivatives | Colorectal, Breast, Cervical, Liver | Anticancer efficacy | [12] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial in anticancer drug discovery.[13][14] This section provides detailed protocols for commonly used assays to evaluate the cytotoxic effects of furan-containing compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[17][18]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[19] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.[19]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the furan-containing compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[18]
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[17]
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture containing the substrate and cofactor.[17]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[20]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4][21]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS.[21] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the furan-containing compound.
-
Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.[22]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[4]
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the furan-containing compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[2]
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.[2]
-
PI Staining: Stain the cells with a PI solution.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the PI fluorescence in a linear scale.[13]
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
Furan-containing compounds can induce cytotoxicity by modulating various signaling pathways. A common mechanism is the induction of apoptosis, which can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a general workflow for evaluating the cytotoxic effects of furan-containing compounds.
Caption: General experimental workflow for cytotoxicity assessment.
Apoptosis Signaling Pathways
The diagram below illustrates the intrinsic and extrinsic apoptosis pathways that can be activated by furan-containing compounds.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Utility of Certain 2-Furanone Derivatives for Synthesis of Differ...: Ingenta Connect [ingentaconnect.com]
- 9. Cytotoxicity of dual function nitrofurans in rodent and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Light induced cytotoxicity of nitrofurantoin toward murine melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and DNA damage to mammalian cells by nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. 3hbiomedical.com [3hbiomedical.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. kumc.edu [kumc.edu]
head-to-head comparison of 4-(furan-3-carbonyl)thiomorpholine with its morpholine analog
Head-to-Head Comparison: 4-(Furan-3-carbonyl)thiomorpholine vs. Its Morpholine Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of this compound and its morpholine analog, 4-(furan-3-carbonyl)morpholine. While direct head-to-head experimental data for these specific compounds is not extensively available in published literature, this comparison extrapolates from studies on closely related analogs to provide valuable insights for researchers in medicinal chemistry and drug discovery. The focus is on physicochemical properties, synthesis, and potential biological activities, supported by experimental protocols from analogous compounds.
The core structural difference lies in the heterocyclic ring: thiomorpholine contains a sulfur atom, whereas morpholine contains an oxygen atom. This seemingly small change can significantly impact the compound's properties and biological activity.
Structural and Physicochemical Properties
The substitution of oxygen with sulfur introduces notable differences in electronegativity, bond angles, and lipophilicity, which can influence a molecule's interaction with biological targets and its pharmacokinetic profile.
| Property | This compound (Predicted) | 4-(Furan-3-carbonyl)morpholine (Predicted) | Impact of Sulfur vs. Oxygen |
| Molecular Weight | 197.25 g/mol | 181.19 g/mol | The thiomorpholine analog is heavier due to the higher atomic weight of sulfur. |
| Lipophilicity (LogP) | Higher | Lower | The sulfur atom generally increases lipophilicity, which can affect membrane permeability and protein binding.[1] |
| Hydrogen Bond Acceptors | 2 (O in carbonyl, N) | 3 (O in carbonyl, N, O in ring) | Morpholine's ring oxygen can act as an additional hydrogen bond acceptor, potentially altering target binding. |
| Chemical Stability | The thioether in thiomorpholine is susceptible to oxidation to sulfoxide and sulfone.[2] | The ether linkage in morpholine is generally more stable. | This has implications for metabolism and potential in vivo activity. |
Synthesis and Experimental Protocols
The synthesis of these compounds typically involves the acylation of the parent heterocycle (thiomorpholine or morpholine) with a furan-3-carbonyl derivative.
General Synthesis Workflow
Caption: General synthesis scheme for this compound and its morpholine analog.
Experimental Protocol for Acylation (Adapted from analogous furan-2-carbonyl synthesis)
This protocol is adapted from the synthesis of 4-(5-aryl-2-furoyl)morpholines.[3]
-
Preparation of Acyl Chloride: To a solution of furan-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dioxane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude furan-3-carbonyl chloride.
-
Acylation Reaction: Dissolve the crude furan-3-carbonyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve thiomorpholine or morpholine (1 equivalent) and a base such as triethylamine (1.5 equivalents) in the same solvent. Add the acyl chloride solution dropwise to the heterocycle solution at 0 °C. Allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the final product.
Biological Activity: A Comparative Outlook
The furan moiety is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The morpholine and thiomorpholine scaffolds are also considered "privileged structures" in medicinal chemistry, often enhancing the pharmacokinetic properties and biological activity of compounds.[1]
Antimicrobial Activity
While direct data is unavailable, studies on analogous compounds provide insights. For instance, a study on 4-(5-aryl-2-furoyl)morpholines and their thiomorpholine analogs (with a thiocarbonyl group) showed that both classes of compounds exhibited antimicrobial and antifungal activity.[3] The activity was found to be dependent on the substituents on the aryl ring.
Hypothetical Structure-Activity Relationship (SAR)
Caption: Conceptual SAR of furan-carbonyl heterocycles.
Potential Therapeutic Applications
-
Anticancer: Furan derivatives have been investigated as anticancer agents.[6] The choice between a morpholine and thiomorpholine scaffold could modulate the selectivity and potency against different cancer cell lines.
-
Anti-inflammatory: The furan nucleus is present in compounds that inhibit inflammatory pathways.[7] The different electronic and steric properties of the thiomorpholine and morpholine rings could influence their interaction with inflammatory targets.
-
Antibacterial and Antifungal: As suggested by studies on similar structures, these compounds are promising candidates for the development of new antimicrobial agents.[3][8]
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Grow bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (medium only) controls. Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The choice between a this compound and its morpholine analog in a drug discovery program will depend on the specific therapeutic target and desired physicochemical properties. The thiomorpholine analog offers increased lipophilicity, which may enhance cell permeability, but also introduces a metabolically labile sulfur atom. Conversely, the morpholine analog is more hydrophilic and possesses an additional hydrogen bond acceptor, which could be crucial for binding to certain biological targets.
Further experimental studies are necessary to directly compare the biological activities and pharmacokinetic profiles of these two closely related compounds. This guide serves as a foundational resource for researchers to make informed decisions in the design and synthesis of novel therapeutic agents based on these promising scaffolds.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. ijabbr.com [ijabbr.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. Buy 4-[3-(5-ethylfuran-2-yl)morpholine-4-carbonyl]-1H-quinolin-2-one [smolecule.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Safety Operating Guide
Proper Disposal of 4-(furan-3-carbonyl)thiomorpholine: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 4-(furan-3-carbonyl)thiomorpholine. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.
The disposal of any chemical reagent requires a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment based on its constituent functional groups—furan, an amide, and a thiomorpholine moiety—is crucial for ensuring safe handling and disposal. This guide provides a comprehensive protocol to manage waste containing this compound, minimizing risks to personnel and the environment.
Key Chemical Properties and Hazard Profile
| Property | Value (for Thiomorpholine) |
| Molecular Formula | C4H9NS |
| Molecular Weight | 103.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 169 °C |
| Solubility in Water | Miscible |
The hazard profile of this compound is inferred from its components:
-
Furan: Furan is a flammable liquid and is considered a possible human carcinogen.[1][2] It can form explosive peroxides upon exposure to air and reacts violently with strong oxidizing agents and acids.[3] Inhalation can cause irritation to the respiratory tract and may lead to lung damage.[1][2]
-
Amides: While the toxicity of amides varies, some can be absorbed through the skin.[4] Certain amides are considered possible human carcinogens.[4] It is prudent to handle all novel amide compounds with care, avoiding skin and eye contact.
-
Thiomorpholine: Thiomorpholine and its derivatives are bioactive compounds. While specific toxicity data is limited, the general class of heterocyclic amines requires careful handling.
Given this composite profile, this compound should be treated as a potentially flammable, carcinogenic, and skin/eye irritant.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a fully buttoned lab coat, long pants, and closed-toe shoes.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles.
-
Conduct all handling and disposal procedures within a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[1][3]
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Neutralization of Small Spills:
-
In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5]
-
Do not use combustible materials like paper towels for initial absorption.
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]
-
Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[2][3]
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any other components in the waste stream.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 4-(furan-3-carbonyl)thiomorpholine
The primary hazards associated with chemicals in this family include the potential for skin and eye irritation or burns, and possible respiratory tract irritation. Therefore, a cautious and well-planned approach to handling and disposal is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 4-(furan-3-carbonyl)thiomorpholine, based on the risk assessment of similar chemical structures.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be chemical splash-proof. A face shield should be worn in situations with a higher risk of splashing.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred. Ensure gloves meet ASTM D6978 standards for chemotherapy gloves when handling potentially hazardous compounds.[3] Double gloving may be appropriate for certain procedures. |
| Laboratory Coat | A disposable, polyethylene-coated polypropylene gown or a clean lab coat should be worn to protect against splashes and contamination.[3] | |
| Respiratory | Respirator | Use in a well-ventilated area or under a chemical fume hood.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] |
Safe Handling and Storage: Procedural Best Practices
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[1][6]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Dispensing: When weighing or transferring the compound, do so carefully to avoid the generation of dust or aerosols.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.
Storage Plan:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Avoid exposure to direct sunlight and heat sources.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, and disposable lab coats) should be placed in a sealed, labeled hazardous waste container for proper disposal. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
